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3-(tert-Butyl)-4-methyl-1H-pyrazole Documentation Hub

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  • Product: 3-(tert-Butyl)-4-methyl-1H-pyrazole
  • CAS: 1588441-29-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(tert-Butyl)-4-methyl-1H-pyrazole: Synthesis, Properties, and Pharmaceutical Potential

Core Chemical Attributes The foundational properties of 3-(tert-Butyl)-4-methyl-1H-pyrazole are dictated by its molecular structure. The presence of a bulky tert-butyl group at the 3-position and a methyl group at the 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Attributes

The foundational properties of 3-(tert-Butyl)-4-methyl-1H-pyrazole are dictated by its molecular structure. The presence of a bulky tert-butyl group at the 3-position and a methyl group at the 4-position on the pyrazole ring influences its steric and electronic characteristics, which in turn affect its reactivity and potential biological interactions.

PropertyPredicted Value
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Strategic Synthesis Pathway

The synthesis of 3-(tert-Butyl)-4-methyl-1H-pyrazole can be logically approached through the reaction of a suitable β-diketone precursor with hydrazine. This is a classic and robust method for constructing the pyrazole ring.

Proposed Synthesis Workflow

Proposed Synthesis of 3-(tert-Butyl)-4-methyl-1H-pyrazole cluster_conditions Reaction Conditions diketone 3-Methyl-4,4-dimethyl-2,4-pentanedione intermediate Cyclization Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine (N₂H₄) product 3-(tert-Butyl)-4-methyl-1H-pyrazole intermediate->product Dehydration cond1 Solvent (e.g., Ethanol) cond2 Heat

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry and drug discovery, featured in a wide array of therapeutic agents.[2] Prominent examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and many others, highlighting the versatility of the pyrazole core.[3][4][5] The biological activity of pyrazole-containing molecules is intrinsically linked to their physicochemical properties. Understanding and manipulating these properties is therefore of paramount importance for the rational design of novel therapeutics.

This guide provides a comprehensive overview of the key physical and chemical characteristics of substituted pyrazoles, offering insights into their behavior and providing practical methodologies for their evaluation.

Core Physicochemical Properties of Substituted Pyrazoles

The substituent groups on the pyrazole ring profoundly influence its physical and chemical properties. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Acidity and Basicity (pKa)

Pyrazoles are amphoteric, capable of acting as both weak acids and weak bases.[6] The pKa of the conjugate acid is approximately 2.5, while the pKa for the deprotonation of the N-H bond is around 14. The lone pair of electrons on the N2 nitrogen, which is not part of the aromatic system, is responsible for the basicity of the pyrazole ring.[7][8] The acidity of the N1-H is due to the delocalization of the resulting negative charge upon deprotonation.

The nature and position of substituents dramatically alter the pKa. Electron-withdrawing groups (EWGs) increase the acidity of the N-H proton and decrease the basicity of the N2 nitrogen. Conversely, electron-donating groups (EDGs) have the opposite effect.

Table 1: Influence of Substituents on the pKa of Pyrazole Derivatives

Substituent at C4pKa (Conjugate Acid)Reference
-H~2.5[9]
-NO2Lower than 2.5General chemical principles
-CH3Higher than 2.5General chemical principles
Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like pyrazoles, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor.

The lipophilicity of substituted pyrazoles is highly tunable. The addition of non-polar, hydrophobic substituents will increase the LogP value, while polar functional groups will decrease it. For instance, pyrazole derivatives with LogP values in the range of 3.12–4.94 have shown significant inhibitory effects on the growth of A549 lung cancer cells.[9]

Solubility

Aqueous solubility is a crucial factor for drug delivery and bioavailability. The parent pyrazole is partially soluble in water.[7] The solubility of substituted pyrazoles is dependent on the interplay of factors including lipophilicity, crystal lattice energy (related to melting point), and the presence of hydrogen bond donors and acceptors. Generally, increasing polarity and the capacity for hydrogen bonding with water enhances aqueous solubility.

Melting and Boiling Points

The parent pyrazole is a colorless crystalline solid with a melting point of 70°C and a boiling point of 188°C.[7] In concentrated solutions, it can exist as a dimer due to intermolecular hydrogen bonding, which contributes to its relatively high melting point.[7][10] Substitution on the pyrazole ring, particularly at the N1 position, can disrupt this hydrogen bonding, often leading to lower melting points for N-substituted derivatives compared to their N-unsubstituted counterparts.

Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[11][12] This equilibrium between two or more isomeric structures can significantly influence the molecule's reactivity and its interactions with biological targets.[11] The position of the equilibrium is sensitive to the nature and position of substituents, as well as the solvent.[13][14] For unsymmetrically substituted pyrazoles, one tautomer is often more stable than the other.[13]

Spectroscopic Characterization

The structural elucidation of substituted pyrazoles relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The chemical shifts of the ring protons are characteristic. For the parent pyrazole, the C4-H proton appears at a higher field (around 6.31 ppm) compared to the C3-H and C5-H protons (around 7.61 ppm).[7] The N-H proton signal is typically broad and appears at a very low field (around 12.64 ppm).[7]

    • ¹³C NMR : The carbon chemical shifts also provide valuable structural information. For the parent pyrazole, the C4 carbon resonates at a higher field (around 105.2 ppm) than the C3 and C5 carbons (around 134.3 and 135.3 ppm, respectively).[7]

  • Infrared (IR) Spectroscopy : The N-H stretching vibration in N-unsubstituted pyrazoles is a prominent feature, typically appearing as a broad band in the region of 3100-3300 cm⁻¹.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure of the synthesized pyrazole derivatives.

Chemical Reactivity

The pyrazole ring is aromatic and its reactivity is influenced by the two nitrogen atoms.[1]

Electrophilic Substitution

The presence of the two nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene. Electrophilic substitution, such as halogenation, nitration, and sulfonation, preferentially occurs at the C4 position, which is the most electron-rich carbon.[7][10] When the C4 position is blocked, substitution may occur at the C3 or C5 positions, though this is less common.

N-Substitution

The N1 nitrogen of the pyrazole ring is nucleophilic and can be readily substituted with various groups, such as alkyl, aryl, and acyl groups.[10] This is a common strategy in drug design to modulate the physicochemical properties and biological activity of the pyrazole scaffold.

Reactivity towards Oxidation and Reduction

The pyrazole ring is generally resistant to oxidation and reduction.[7][10] However, substituents on the ring can be modified. For example, alkyl groups can be oxidized to carboxylic acids.[7] Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine.[10]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the pyrazole derivative with a standardized acid or base and monitoring the pH.

Protocol:

  • Sample Preparation : Dissolve a precisely weighed amount of the pyrazole derivative in a suitable solvent (e.g., water, methanol-water mixture).

  • Titration : Titrate the solution with a standardized solution of HCl or NaOH while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Determination of LogP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[15]

Protocol:

  • Equilibration : Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning : Dissolve a known amount of the pyrazole derivative in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for equilibration.

  • Phase Separation : Separate the two phases by centrifugation.

  • Concentration Measurement : Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For compounds with low aqueous solubility, alternative methods like reverse-phase HPLC can be employed to estimate LogP.[16]

Workflow for Physicochemical Profiling

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Interpretation synthesis Synthesize Substituted Pyrazole purification Purify by Crystallization/Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir pka pKa Determination (Titration) purification->pka logp LogP Determination (Shake-Flask/HPLC) purification->logp solubility Aqueous Solubility purification->solubility mp Melting Point purification->mp data_analysis Analyze Data & Correlate with Structure pka->data_analysis logp->data_analysis solubility->data_analysis mp->data_analysis

Caption: A typical workflow for the synthesis and physicochemical characterization of substituted pyrazoles.

Conclusion

The physicochemical properties of substituted pyrazoles are of fundamental importance in the design and development of new drugs. A thorough understanding of how substituents influence properties such as pKa, lipophilicity, and solubility allows for the rational optimization of lead compounds to improve their ADME profiles and overall therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for the accurate determination of these key parameters. As the field of medicinal chemistry continues to evolve, the versatile pyrazole scaffold will undoubtedly remain a privileged structure in the quest for novel and effective medicines.

References

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2022-09-09). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Retrieved from [Link]

  • MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of some drugs endowed with the pyrazole structure.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

  • Encyclopedia.pub. (2022-06-30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Michael Green. (2024-01-06). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • ACS Publications. (n.d.). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Retrieved from [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2022-09-29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014-12-01). How can one determine log P and pKa for hydrophobic and neutral compounds?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022-10-27). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Retrieved from [Link]

  • ACS Publications. (2016-09-26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Celecoxib and some azole-derived compounds that have shown good inhibitory activities of the cox-2 enzyme.. Retrieved from [Link]

Sources

Foundational

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have cemented its status as a "privileged scaffold." This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will explore their significant roles as anticancer, anti-inflammatory, and antimicrobial agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for novel therapeutics.

The Pyrazole Core: A Versatile Pharmacophore

The versatility of the pyrazole ring is central to its success in drug discovery.[1] From a chemical standpoint, the pyrazole ring is a π-excess aromatic heterocycle, with electrophilic substitution preferentially occurring at the C4 position and nucleophilic attacks at C3 and C5.[2] This reactivity allows for a wide range of structural modifications, enabling the fine-tuning of a compound's pharmacological profile.

The nitrogen atoms at positions 1 and 2 are key to the pyrazole's biological activity. The N1-H can act as a hydrogen bond donor, while the N2 atom, with its lone pair of electrons, serves as a hydrogen bond acceptor.[1] This dual functionality allows pyrazole derivatives to form crucial interactions with biological targets such as enzymes and receptors. Furthermore, the pyrazole ring can act as a bioisostere for other cyclic structures, like phenyl or imidazole rings, often improving pharmacokinetic properties such as solubility and metabolic stability.[1]

General Synthetic Strategies

The construction of the pyrazole core is well-established in organic synthesis, with several robust methods available. The most common approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[2] Variations of this method allow for the synthesis of a diverse library of substituted pyrazoles. Other notable synthetic routes include dipolar cycloadditions and multicomponent reactions.[2]

Experimental Protocol: A General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for synthesizing pyrazole derivatives through the condensation of a chalcone with phenylhydrazine.

  • Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

  • Pyrazole Formation: The synthesized chalcone (1 equivalent) and phenylhydrazine hydrochloride (1.2 equivalents) are refluxed in glacial acetic acid for 6-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water to remove excess acid, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 1,3,5-trisubstituted pyrazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[3] Numerous studies have reported their efficacy against a wide range of cancer cell lines.[3][4]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent mechanism of action for many anticancer pyrazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[3] CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[3] By binding to the ATP-binding pocket of CDK2, pyrazole-based inhibitors block its kinase activity, leading to cell cycle arrest, typically at the G1/S phase transition, and subsequent apoptosis.

Below is a diagram illustrating the role of CDK2 in the cell cycle and the inhibitory effect of pyrazole derivatives.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription DNA_Replication DNA Replication CDK2 CDK2 CyclinE->CDK2 activates CDK2->DNA_Replication promotes Pyrazole Pyrazole Derivative Pyrazole->CDK2 inhibits

Caption: CDK2 signaling pathway and its inhibition by pyrazole derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Another important anticancer mechanism of pyrazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol outlines a fluorescence-based assay to measure the effect of pyrazole derivatives on tubulin polymerization.[5]

  • Reagent Preparation:

    • Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 20% glycerol.[5]

    • Reconstitute purified tubulin protein to a concentration of 2 mg/mL in the reaction buffer.[5]

    • Prepare a stock solution of the pyrazole test compound in DMSO and dilute it to the desired concentrations (e.g., 10x the final concentration).

  • Assay Procedure:

    • Pipette 5 µL of DMSO (vehicle control) or the 10x test compound solution into the wells of a 96-well plate.[5]

    • Warm the plate to 37°C for 1 minute.[5]

    • Add 50 µL of the tubulin reaction buffer to each well.[5]

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 30 seconds for 90 minutes at 37°C.[5]

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)PI3 Kinase0.25[3]
Compound B HCT116 (Colon)PIM-1 Kinase1.51[3]
Compound C A549 (Lung)EGFR8.21[3]
Compound D HeLa (Cervical)Haspin Kinase3.6[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have become mainstays in the treatment of inflammatory conditions.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli. By selectively inhibiting COX-2, pyrazole-based drugs reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The diagram below illustrates the COX-2 pathway and its inhibition.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Pain Prostaglandins->Inflammation mediate InflammatoryStimuli Inflammatory Stimuli PhospholipaseA2 Phospholipase A2 InflammatoryStimuli->PhospholipaseA2 activates PhospholipaseA2->MembranePhospholipids acts on Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 selectively inhibits

Sources

Exploratory

Tautomeric forms of unsubstituted and substituted pyrazoles

An In-Depth Technical Guide to the Tautomeric Forms of Unsubstituted and Substituted Pyrazoles Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, yet its inherent tautomerism pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of Unsubstituted and Substituted Pyrazoles

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, yet its inherent tautomerism presents both a challenge and an opportunity for rational design.[1][2] This guide provides a comprehensive exploration of the annular tautomerism of N-unsubstituted pyrazoles. We delve into the fundamental principles governing the equilibrium between tautomeric forms, the critical influence of substituents and environmental factors, and the robust experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, control, and leverage pyrazole tautomerism in their work.

The Phenomenon of Pyrazole Tautomerism: A Core Concept

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] In N-unsubstituted pyrazoles, the proton on the nitrogen atom is not fixed but can reside on either of the two nitrogen atoms. This rapid, low-energy proton transfer between the N1 and N2 positions is known as annular prototropic tautomerism.[2][3] For the parent, unsubstituted pyrazole, this equilibrium involves two identical structures, making them indistinguishable.

However, for a pyrazole substituted at the C3 or C5 position (or both, with different groups), the two resulting tautomers are non-identical constitutional isomers with distinct physicochemical and biological properties.[1] The interconversion between these forms typically has an energy barrier below 20 kcal/mol, allowing them to coexist in equilibrium in a given medium.[2][3] Understanding and controlling this equilibrium is paramount, as the dominant tautomer can dictate a molecule's reactivity, binding affinity to a biological target, and pharmacokinetic profile.[1][2]

Workflow start Start: Analyze 3(5)-Substituted Pyrazole xray X-Ray Crystallography (If single crystal available) start->xray Solid State Analysis dissolve Dissolve in Solvent (e.g., DMSO-d6) start->dissolve solid_state Solid-State NMR (CP/MAS) xray->solid_state Solid State Analysis compare Compare Spectra to Fixed Derivatives solid_state->compare nmr_rt Acquire NMR Spectra at RT (¹H, ¹³C, ¹⁵N) dissolve->nmr_rt interpret_rt Interpret RT Spectra nmr_rt->interpret_rt sharp Sharp, Averaged Signals (Fast Exchange) interpret_rt->sharp Yes broad Broad Signals (Intermediate Exchange) interpret_rt->broad Possible separate Separate Signals (Single Tautomer or Slow Exchange) interpret_rt->separate No vt_nmr Variable Temperature (VT) NMR (Lower Temperature) sharp->vt_nmr broad->vt_nmr fixed_deriv Synthesize 'Fixed' Derivatives (e.g., N1-Me, N2-Me) separate->fixed_deriv coalescence Observe Signal Coalescence & Sharpening at Low Temp vt_nmr->coalescence quantify Quantify Tautomer Ratio (Integration of resolved signals) coalescence->quantify conclusion Conclude Dominant Tautomer & Exchange Dynamics quantify->conclusion fixed_deriv->compare compare->conclusion

Sources

Foundational

Solubility of 3-(tert-Butyl)-4-methyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(tert-Butyl)-4-methyl-1H-pyrazole in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of active pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(tert-Butyl)-4-methyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of modern drug development and chemical process design. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(tert-Butyl)-4-methyl-1H-pyrazole, a substituted pyrazole with potential significance in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility based on physicochemical principles. More importantly, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The substitution pattern on the pyrazole ring, such as the presence of a tert-butyl and a methyl group in 3-(tert-Butyl)-4-methyl-1H-pyrazole, significantly influences its physicochemical properties, including solubility. Solubility is not merely a physical constant; it is a critical parameter that dictates a compound's behavior in various stages of the drug development pipeline. From ensuring homogeneity in a reaction vessel to achieving desired bioavailability in a final drug product, a thorough understanding of a compound's solubility is indispensable. This guide will delve into the factors governing the solubility of 3-(tert-Butyl)-4-methyl-1H-pyrazole and provide a practical framework for its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic manifestation of the intermolecular forces at play between solute and solvent molecules.[2][3] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.[4]

Physicochemical Profile of 3-(tert-Butyl)-4-methyl-1H-pyrazole

To predict the solubility of 3-(tert-Butyl)-4-methyl-1H-pyrazole, we must first consider its molecular structure:

  • Pyrazole Core: The pyrazole ring is aromatic and contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.

  • tert-Butyl Group: This bulky, nonpolar alkyl group significantly contributes to the molecule's lipophilicity and steric hindrance.

  • Methyl Group: A small alkyl group that adds to the nonpolar character of the molecule.

Overall, 3-(tert-Butyl)-4-methyl-1H-pyrazole can be described as a molecule with a polar, hydrogen-bonding capable head (the pyrazole ring) and a significant nonpolar, lipophilic tail (the tert-butyl and methyl groups). This amphiphilic nature suggests a nuanced solubility profile.

Intermolecular Interactions and Predicted Solubility Trends

The interplay of intermolecular forces will dictate the solubility of our target compound in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the N-H and the pyridinic nitrogen of the pyrazole ring. Therefore, a moderate to good solubility is expected, although the bulky nonpolar groups will limit it compared to the parent pyrazole. The parent compound, 1H-pyrazole, is known to be soluble in ethanol and methanol.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds from the pyrazole N-H group and engage in dipole-dipole interactions. Good solubility is anticipated in these solvents. For instance, a related derivative was synthesized in acetonitrile, indicating sufficient solubility of the pyrazole starting material.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the tert-butyl and methyl groups will favor interactions via London dispersion forces with nonpolar solvents. However, the polar pyrazole ring will disfavor dissolution. Consequently, lower solubility is expected in highly nonpolar solvents compared to polar ones.

The following diagram illustrates the key intermolecular forces influencing the dissolution of 3-(tert-Butyl)-4-methyl-1H-pyrazole in a polar protic solvent like ethanol.

G cluster_solute 3-(tert-Butyl)-4-methyl-1H-pyrazole cluster_solvent Ethanol (Polar Protic Solvent) solute Pyrazole Ring (Polar) - N-H (H-bond donor) - N: (H-bond acceptor) tert-Butyl & Methyl (Nonpolar) - London Dispersion Forces solvent Hydroxyl Group (-OH) - H-bond donor/acceptor Ethyl Group (Nonpolar) - London Dispersion Forces solute->solvent Intermolecular Interactions H_bond Hydrogen Bonding dipole Dipole-Dipole london London Dispersion

Caption: Key intermolecular forces in the dissolution process.

Experimental Determination of Equilibrium Solubility

To obtain reliable quantitative data, a standardized experimental procedure is essential. The isothermal equilibrium method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound.[6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • Solute: High-purity 3-(tert-Butyl)-4-methyl-1H-pyrazole (>98%).

  • Solvents: HPLC-grade organic solvents of interest.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Constant temperature orbital shaker or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

    • Volumetric flasks and pipettes for standard solution preparation.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of 3-(tert-Butyl)-4-methyl-1H-pyrazole and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC or GC method to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 3-(tert-Butyl)-4-methyl-1H-pyrazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined beforehand by sampling at different time points until the concentration plateaus.[6]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC or GC to determine its concentration.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for determining solubility.

workflow start Start prep_standards Prepare Calibration Standards start->prep_standards add_excess Add Excess Solute to Vials start->add_excess gen_curve Generate Calibration Curve (HPLC/GC) prep_standards->gen_curve calculate Calculate Solubility gen_curve->calculate add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_solvent->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze analyze->calculate end End calculate->end

Caption: Isothermal equilibrium solubility determination workflow.

Factors Influencing Solubility Measurements

  • Temperature: The solubility of most solids increases with temperature.[7] Therefore, maintaining a constant and accurately recorded temperature during the equilibration phase is critical for reproducible results. It is advisable to measure solubility at different temperatures to understand its temperature dependency.

  • Purity of Solute and Solvent: Impurities can significantly affect solubility. Using high-purity solute and solvents is essential for obtaining accurate thermodynamic solubility data.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 3-(tert-Butyl)-4-methyl-1H-pyrazole at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
DichloromethaneNonpolar[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]

Conclusion

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Exploratory

The Pyrazole Scaffold in Nature: An In-depth Technical Guide to a Rare Class of Bioactive Natural Products

Abstract The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous synthetic drugs.[1][2] However, its o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous synthetic drugs.[1][2] However, its occurrence in natural products is notably rare, a fact attributed to the biological challenge of forming the N-N bond.[3][4][5] This guide provides a comprehensive technical overview of natural products containing the pyrazole ring structure, intended for researchers, scientists, and professionals in drug development. We will delve into the isolation, structural elucidation, biosynthesis, and biological activities of key pyrazole-containing natural products, offering field-proven insights and detailed experimental context.

Introduction: The Enigmatic Presence of the Pyrazole Ring in Nature

Five-membered heterocyclic compounds are ubiquitous in natural products and are often associated with a wide array of biological activities.[4] While heterocycles like pyrrole and imidazole are common, the pyrazole moiety is a far less frequent discovery in nature.[4] This scarcity makes each pyrazole-containing natural product a subject of significant scientific interest, offering unique structural motifs and potentially novel mechanisms of action.

This guide will explore the fascinating world of these rare metabolites, with a focus on representative examples from terrestrial plants, microorganisms, and marine sources. We will examine the causality behind the experimental choices in their study, from extraction and purification to the intricate details of their structural characterization and biosynthetic origins.

Terrestrial Treasures: Withasomnine from the "Indian Ginseng"

One of the most well-known pyrazole-containing natural products is withasomnine, an alkaloid isolated from the roots of Withania somnifera, a plant revered in Ayurvedic medicine.[3]

Isolation and Purification of Withasomnine: A Step-by-Step Protocol

The isolation of withasomnine from Withania somnifera roots is a multi-step process that relies on classic chromatographic techniques. The choice of solvents and stationary phases is critical for efficiently separating this specific alkaloid from a complex mixture of other secondary metabolites, including the abundant withanolides.

Experimental Protocol: Isolation of Withasomnine

  • Plant Material Preparation:

    • Air-dry the roots of Withania somnifera in the shade to preserve the chemical integrity of the constituents.

    • Pulverize the dried roots into a coarse powder to increase the surface area for efficient extraction.[6]

  • Extraction:

    • Perform a cold extraction of the pulverized root powder with a polar solvent, such as methanol, to isolate a broad range of compounds.[6]

    • Follow this with a hot extraction (reflux) of the residue to ensure the exhaustive extraction of all metabolites.[6]

    • Combine the filtrates from both extractions and concentrate under reduced pressure to obtain a crude extract.

  • Column Chromatography:

    • The separation of withasomnine is effectively achieved using column chromatography with silica gel as the stationary phase.[7]

    • A suitable mobile phase for eluting withasomnine is a solvent system of toluene:chloroform:ethanol in a 4:3:3 ratio.[7]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[7] Withasomnine can be visualized under UV light or with iodine vapor.[8]

  • Purification and Characterization:

    • Pool the fractions containing withasomnine and concentrate them.

    • Further purification can be achieved by recrystallization or preparative HPLC to yield pure withasomnine.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and by comparing the data with published values.

Structural Elucidation of Withasomnine

The structure of withasomnine was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Withasomnine

Technique Data
Mass Spec. Molecular Ion Peak [M+H]⁺ at m/z 185.1073
¹H NMR Chemical shifts (δ) in ppm: 7.61–7.53 (m, 2H), 7.47 (s, 1H), 7.38–7.26 (m, 3H), 4.24 (t, J = 7.2 Hz, 2H), 2.98 (t, J = 7.0 Hz, 2H), 2.66 (tt, J = 7.0, 7.2 Hz, 2H).[9]
¹³C NMR Chemical shifts (δ) in ppm: 153.21, 145.22, 134.21, 130.15, 130.07, 128.34, 127.58, 115.47, 112.46, 48.08, 26.09, 23.41.[9]

Note: NMR data can vary slightly depending on the solvent used.

The Enigmatic Biosynthesis of Withasomnine

The biosynthetic pathway of withasomnine has not been fully elucidated. However, a plausible pathway can be proposed based on the known biosynthesis of other alkaloids and the structure of withasomnine. It is hypothesized that the pathway originates from primary metabolites, likely an amino acid and a phenylpropanoid derivative.

withasomnine_biosynthesis Amino_Acid Amino Acid (e.g., Ornithine) Intermediate_1 Key Intermediate Amino_Acid->Intermediate_1 Decarboxylation & other modifications Phenylpropanoid Phenylpropanoid (e.g., Phenylalanine) Phenylpropanoid->Intermediate_1 Side chain modification Withasomnine_Scaffold Pyrrolo[1,2-b]pyrazole Scaffold Formation Intermediate_1->Withasomnine_Scaffold Cyclization & N-N bond formation (Hypothetical Enzymatic Steps) Withasomnine Withasomnine Withasomnine_Scaffold->Withasomnine Final modifications

Caption: A proposed biosynthetic pathway for withasomnine.

It is important to note that the enzymatic machinery responsible for the key N-N bond formation and the subsequent cyclization to form the pyrazole ring in withasomnine remains an active area of research.[10]

Microbial Marvel: Pyrazofurin's Potent Antitumor Activity

Pyrazofurin is a C-nucleoside antibiotic produced by the bacterium Streptomyces candidus.[4] It has garnered significant attention for its potent antiviral and antitumor properties.

Mechanism of Action: A Tale of Two Pathways

Pyrazofurin's primary mechanism of antitumor activity is the inhibition of the de novo pyrimidine biosynthesis pathway.[11] Specifically, its 5'-monophosphate metabolite is a powerful inhibitor of orotidine-5'-monophosphate decarboxylase (OMPD), a key enzyme in this pathway.[12] This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.

pyrimidine_biosynthesis_inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Precursors Bicarbonate, Aspartate, Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Precursors->Carbamoyl_Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid OMP Orotidine-5'-Monophosphate (OMP) Orotic_Acid->OMP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Pyrazofurin Pyrazofurin Pyrazofurin_MP Pyrazofurin-5'-Monophosphate Pyrazofurin->Pyrazofurin_MP Phosphorylation Pyrazofurin_MP->OMP Inhibits OMP Decarboxylase

Caption: Inhibition of pyrimidine biosynthesis by pyrazofurin.

A Glimpse into Pyrazofurin's Biosynthesis

The biosynthesis of the pyrazole ring in pyrazofurin is a fascinating process that has been the subject of detailed investigation. It involves a unique enzymatic cascade that assembles the pyrazole core from primary metabolites. A key discovery in this pathway is the involvement of a pyridazine intermediate that undergoes an unusual ring contraction to form the pyrazole.[13]

pyrazofurin_biosynthesis Precursors d-Glutamic Acid & other precursors Hydrazone_Intermediate Linear Hydrazone Intermediate Precursors->Hydrazone_Intermediate PyfG (N-N bond formation) Pyridazine_Intermediate 4,5-Dihydropyridazine Intermediate Hydrazone_Intermediate->Pyridazine_Intermediate PyfA (Cyclization) Oxidized_Pyridazine Oxidized Pyridazine Pyridazine_Intermediate->Oxidized_Pyridazine PyfO (Dehydrogenation) Pyrazole_Core Pyrazole Ring Oxidized_Pyridazine->Pyrazole_Core PyfB (Oxygenation) & Non-enzymatic ring contraction Pyrazofurin Pyrazofurin Pyrazole_Core->Pyrazofurin Glycosylation & other modifications

Caption: Key steps in the biosynthesis of the pyrazofurin core.[13][14][15]

Marine Marvels: A Diverse Array of Pyrazole Alkaloids

The marine environment is a rich source of structurally unique and biologically active natural products.[4][16] Among these are a growing number of pyrazole-containing alkaloids, often featuring complex and unprecedented molecular architectures.

Cinachyrazoles from Marine Sponges

Sponges of the genus Cinachyrella have yielded a series of pyrazole alkaloids known as cinachyrazoles.[4] These compounds are characterized by a substituted pyrazole ring and exhibit a range of biological activities. Their discovery highlights the potential of marine invertebrates as a source of novel pyrazole natural products.

Sceptrin and Related Pyrrole-Imidazole Alkaloids

While not strictly containing a pyrazole ring, the marine natural product sceptrin and its analogues are relevant to this discussion due to their biosynthetic relationship with other nitrogenous heterocycles and their potent biological activities. These compounds, isolated from marine sponges of the genus Agelas, feature a dimeric structure composed of two brominated pyrrole-imidazole units. Their complex structures and significant bioactivities, including antimicrobial and antitumor effects, underscore the chemical diversity and therapeutic potential of marine alkaloids.[17]

Table 2: Representative Marine Natural Products with Nitrogenous Heterocycles

Compound Source Organism Key Structural Feature Reported Biological Activity
Cinachyrazoles Cinachyrella sp. (Sponge)Substituted pyrazoleCytotoxic
Sceptrin Agelas sp. (Sponge)Dimeric brominated pyrrole-imidazoleAntimicrobial, Antitumor
Other Marine Alkaloids Various marine organismsDiverse heterocyclic systemsAntiviral, Anti-inflammatory, etc.[16]

The exploration of marine ecosystems continues to unveil new natural products with novel chemical scaffolds and promising pharmacological properties, and it is likely that more pyrazole-containing compounds from marine sources will be discovered in the future.

Conclusion and Future Perspectives

Natural products containing the pyrazole ring are a rare and fascinating class of molecules with significant potential for drug discovery and development. This guide has provided a technical overview of some of the key examples, from the well-known withasomnine to the potent antitumor agent pyrazofurin and the emerging class of marine-derived pyrazole alkaloids.

The continued exploration of biodiversity, coupled with advancements in analytical techniques and genomic sequencing, will undoubtedly lead to the discovery of new pyrazole-containing natural products. Elucidating their biosynthetic pathways will not only provide fundamental insights into nature's chemical capabilities but also open up avenues for their biotechnological production through synthetic biology approaches. For drug development professionals, these rare natural products offer a source of novel chemical scaffolds and unique mechanisms of action, providing a valuable starting point for the design and synthesis of next-generation therapeutics.

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  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2012). Beilstein Journal of Organic Chemistry, 8, 1824–1831.

Sources

Foundational

A Researcher's Guide to the Safe Handling of Pyrazole Compounds: Principles and Practices

Introduction: The Dual Nature of Pyrazoles in Drug Discovery Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and drug development.[1][2][3] These five-membered heterocyclic compounds are integ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Pyrazoles in Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and drug development.[1][2][3] These five-membered heterocyclic compounds are integral scaffolds in a multitude of pharmacologically active agents, demonstrating a wide spectrum of therapeutic applications including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] The very reactivity and structural versatility that make pyrazoles so valuable in creating novel therapeutics also necessitate a thorough understanding and rigorous application of safety protocols in a laboratory setting. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle pyrazole compounds, ensuring both personal safety and the integrity of research outcomes. The principles outlined herein are designed to be a self-validating system of protocols, grounded in established safety science and extensive laboratory experience.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with pyrazole compounds is the foundation of a robust safety plan. The risks can be broadly categorized into health hazards, physical hazards, and environmental hazards.

Health Hazards

Pyrazole and its derivatives can pose significant health risks upon exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Acute Toxicity: Many pyrazole compounds are classified as harmful if swallowed (Oral Acute Toxicity Category 4) and toxic in contact with skin (Dermal Acute Toxicity Category 3).[5][6] Ingestion can lead to symptoms of poisoning, and immediate medical attention should be sought.[7] Dermal contact can result in systemic toxicity.[6][8]

  • Skin and Eye Irritation: Pyrazoles are known to cause skin irritation (Category 2) and serious eye damage or irritation (Category 1 or 2).[5][6][7] Direct contact with the skin can lead to redness, inflammation, and pain.[7] Eye contact is particularly dangerous and can result in irreversible damage if not addressed immediately.[6]

  • Respiratory Irritation: Inhalation of pyrazole dust or vapors may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5][7] This is a critical consideration, especially when handling powdered forms of these compounds.

  • Chronic Toxicity: Prolonged or repeated exposure to certain pyrazole derivatives may cause damage to organs.[6][8][9] The spleen and thyroid have been identified as potential target organs in some studies.[8] Additionally, some pyrazoles are suspected of damaging fertility or the unborn child.[9]

Physicochemical Hazards

While not always explosive or highly flammable, pyrazole compounds do possess physicochemical properties that require careful management.

  • Combustibility: Pyrazoles are combustible materials.[9] They will burn but require preheating before ignition can occur.[9] In the event of a fire, hazardous combustion products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be released.[7][9]

  • Reactivity: Pyrazoles are generally stable under normal conditions.[7] However, they can be incompatible with strong acids.[7] It is crucial to consult the Safety Data Sheet (SDS) for specific reactivity information for each derivative being used.

Environmental Hazards

Many pyrazole compounds are classified as harmful to aquatic life with long-lasting effects.[6][8][9] Therefore, proper disposal is not just a matter of laboratory safety but also of environmental responsibility.

Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to mitigate the risks associated with pyrazole compounds is to apply the hierarchy of controls. This systematic approach prioritizes the most effective control measures down to the least effective.

HierarchyOfControls cluster_0 Hierarchy of Controls for Pyrazole Handling Elimination Elimination (e.g., Design out the need for a hazardous pyrazole) Substitution Substitution (e.g., Replace with a less hazardous analog) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, lab coat, safety goggles) Administrative->PPE

Caption: The Hierarchy of Controls model, adapted for handling pyrazole compounds.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hoods: All work with pyrazole compounds that have the potential to generate dust or vapors should be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent inhalation of harmful substances.[9]

  • Ventilated Balance Enclosures: When weighing out powdered pyrazole compounds, a ventilated balance enclosure should be used to contain any airborne particles.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7] Regular testing of this equipment is mandatory.

Administrative Controls: Standard Operating Procedures and Training

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of each pyrazole compound or class of compounds must be developed and strictly followed.

  • Designated Areas: Clearly demarcate areas where pyrazole compounds are stored and handled. Access to these areas should be restricted to authorized personnel.

  • Training: All personnel handling pyrazole compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response protocols. This training should be documented and refreshed periodically.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Never rely solely on PPE for protection.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield and safety glasses.[9] Must be compliant with NIOSH (US) or EN 166 (EU) standards.Protects against splashes, dust, and vapors, preventing serious eye damage.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and proper removal technique employed.[5]Prevents skin contact, which can cause irritation and systemic toxicity.[5]
Body Protection A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection Required when dusts are generated, especially if engineering controls are not sufficient.[8] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6]Prevents inhalation of harmful dust and vapors that can cause respiratory irritation.[5][7]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and exposures.

General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][6][7]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7][9]

  • Do not eat, drink, or smoke in areas where pyrazole compounds are handled.[6]

  • Use the smallest quantity of material necessary for the experiment.

  • When handling solids, avoid generating dust.[5][9] If possible, use solutions instead of powders.

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[5][7][9]

  • Keep containers tightly closed when not in use.[5][7][9]

  • Store locked up or in an area accessible only to qualified and authorized personnel.[6][7][8]

  • Store away from incompatible materials such as strong acids.[7]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7][9]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5][7][9]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[5][7][9]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][7][9]
Accidental Release Measures

SpillResponse cluster_1 Pyrazole Compound Spill Response Workflow Evacuate Evacuate non-essential personnel to a safe area Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, etc.) Ventilate->PPE Contain Contain the spill without creating dust PPE->Contain Cleanup Sweep up and shovel into a suitable, closed container Contain->Cleanup Dispose Dispose of as hazardous waste Cleanup->Dispose

Caption: A workflow for responding to an accidental spill of a pyrazole compound.

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[9] Avoid dust formation.[9]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, as it can be harmful to aquatic life.[5][9]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[5][9] Sweep up and shovel the material into suitable, closed containers for disposal.[5][9]

Waste Disposal

Proper disposal of pyrazole waste is crucial for both safety and environmental protection.

  • All waste containing pyrazole compounds must be treated as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][9]

  • Do not mix pyrazole waste with other waste streams.[9]

  • Uncleaned containers should be handled as if they contain the product itself.[9]

Conclusion: A Culture of Safety

The diverse applications of pyrazole derivatives in drug discovery and other scientific fields underscore their importance.[1] However, their potential hazards demand a culture of safety that is deeply embedded in all laboratory practices. This guide provides a comprehensive framework for the safe handling of these valuable compounds. By understanding the hazards, implementing a hierarchy of controls, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks and continue their vital work of scientific innovation. Remember, safety is not a static checklist but a continuous process of risk assessment, protocol adherence, and vigilance.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Guide to the Synthesis of 3-(tert-Butyl)-4-methyl-1H-pyrazole from 1,3-Dicarbonyl Compounds

Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1] Its five-membered aro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms allows for versatile interactions with a wide range of biological targets.[1] The synthesis of specifically substituted pyrazoles, such as 3-(tert-Butyl)-4-methyl-1H-pyrazole, is of great interest for creating new chemical entities with potential therapeutic applications. This document provides an in-depth guide to its synthesis from a 1,3-dicarbonyl precursor, grounded in the principles of the classic Knorr pyrazole synthesis.

Part 1: The Synthetic Blueprint - The Knorr Pyrazole Synthesis

The most direct and widely adopted method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] This reaction, first reported by Ludwig Knorr in 1883, is a robust and efficient transformation driven by the formation of the stable aromatic pyrazole ring.[2][5]

1.1. Identifying the 1,3-Dicarbonyl Precursor

To achieve the target molecule, 3-(tert-Butyl)-4-methyl-1H-pyrazole, a specific unsymmetrical 1,3-dicarbonyl compound is required. The structure of the pyrazole is formed as follows:

  • The carbon atom between the two carbonyls becomes position 4 of the pyrazole.

  • The two carbonyl carbons become positions 3 and 5.

Therefore, the necessary precursor is 3-methyl-5,5-dimethyl-2,4-hexanedione .

  • The methyl group at the central carbon of the dicarbonyl provides the 4-methyl substituent.

  • The tert-butyl group adjacent to one carbonyl provides the 3-(tert-Butyl) substituent.

  • The other carbonyl is part of an acetyl group, which will form position 5.

1.2. A Critical Consideration: Regioselectivity

A significant challenge in the Knorr synthesis when using unsymmetrical 1,3-diketones is the potential formation of two regioisomers.[6][7] The initial nucleophilic attack by hydrazine can occur at either of the two distinct carbonyl carbons.[8][9]

In the case of 3-methyl-5,5-dimethyl-2,4-hexanedione, attack at the acetyl carbonyl (less sterically hindered) followed by cyclization would yield the desired 3-(tert-Butyl)-4-methyl-1H-pyrazole . Conversely, attack at the pivaloyl carbonyl (more sterically hindered) would lead to the isomeric 5-(tert-Butyl)-4-methyl-1H-pyrazole .

While a mixture is often generated, the significant steric bulk of the tert-butyl group is expected to heavily favor the initial attack at the less hindered methyl ketone, thus making the desired 3-tert-butyl isomer the major product. The choice of reaction conditions, such as solvent and pH, can sometimes be tuned to enhance this regioselectivity.[2]

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of 3-(tert-Butyl)-4-methyl-1H-pyrazole from 3-methyl-5,5-dimethyl-2,4-hexanedione and hydrazine hydrate.

Safety Precautions:

  • Hydrazine is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • All organic solvents are flammable. Perform the reaction away from open flames.

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-Methyl-5,5-dimethyl-2,4-hexanedioneC₁₀H₁₈O₂170.255.00 g29.41.0
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.061.55 mL32.31.1
Ethanol (Absolute)C₂H₅OH46.0750 mL--
Glacial Acetic Acid (Catalyst)CH₃COOH60.050.2 mL~3.50.12
Diethyl Ether(C₂H₅)₂O74.12As needed--
Saturated Sodium Bicarbonate Soln.NaHCO₃84.01As needed--
BrineNaCl (aq)-As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-5,5-dimethyl-2,4-hexanedione (5.00 g, 29.4 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (50 mL) to the flask and stir until the diketone is fully dissolved. Add glacial acetic acid (0.2 mL) as a catalyst.

  • Addition of Hydrazine: While stirring, carefully add hydrazine hydrate (1.55 mL, 32.3 mmol) dropwise to the solution at room temperature. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which may contain the 5-tert-butyl regioisomer, should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity) is recommended to separate the isomers.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield 3-(tert-Butyl)-4-methyl-1H-pyrazole as a crystalline solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Mechanistic Insights

The Knorr pyrazole synthesis proceeds through a well-established condensation-cyclization-dehydration sequence.[5][8][9]

Mechanism Steps:

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-diketone. Given the steric hindrance of the tert-butyl group, this attack preferentially occurs at the acetyl carbonyl. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the remaining carbonyl carbon (the pivaloyl carbon) in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring. The acidic catalyst facilitates both dehydration steps.

Caption: Knorr Pyrazole Synthesis Mechanism.

Part 4: Experimental Workflow & Data

The overall process follows a standard synthetic chemistry workflow, from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Mix Diketone, EtOH, and Acetic Acid add_hydrazine 2. Add Hydrazine Hydrate reagents->add_hydrazine reflux 3. Reflux for 4-6 hours add_hydrazine->reflux evap 4. Evaporate Solvent reflux->evap extract 5. Extraction with Et₂O/H₂O evap->extract purify 6. Column Chromatography extract->purify char 7. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for pyrazole synthesis.

Expected Results:

ParameterExpected Outcome
Yield 65-85% (after purification)
Appearance White to pale yellow crystalline solid or oil
¹H NMR (CDCl₃, δ) ~1.3 ppm (s, 9H, t-Bu), ~2.1 ppm (s, 3H, 4-Me), ~6.0 ppm (s, 1H, 5-H), ~9-12 ppm (br s, 1H, N-H)
¹³C NMR (CDCl₃, δ) ~30 ppm (C(CH₃)₃), ~32 ppm (C(CH₃)₃), ~10 ppm (4-CH₃), ~110 ppm (C4), ~140 ppm (C5), ~160 ppm (C3)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. Retrieved from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2014). Organic Syntheses. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved from [Link]

  • 3-methylpentane-2,4-dione. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • 3,3-DIMETHYL-2,4-PENTANEDIONE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (1995). ACS Publications. Retrieved from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetylacetone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

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Application

Introduction: A Cornerstone of Heterocyclic Chemistry

An Application Guide to the Knorr Pyrazole Synthesis: From Mechanism to Practice Discovered by German chemist Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile organic reaction for the formatio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Knorr Pyrazole Synthesis: From Mechanism to Practice

Discovered by German chemist Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile organic reaction for the formation of pyrazole and pyrazolone heterocycles.[1][2] At its core, the synthesis involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[1][3] The reaction's enduring appeal stems from its operational simplicity, the ready availability of starting materials, and the high yields often achieved due to the formation of a stable aromatic product.[3]

The pyrazole motif is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and commercial products.[4] Its prevalence is due to its ability to engage in various non-covalent interactions and its metabolic stability. A notable example is the selective COX-2 inhibitor Celecoxib, a widely used anti-inflammatory drug, whose industrial synthesis relies on the Knorr reaction.[5][6] This guide provides a comprehensive overview of the Knorr synthesis, from its underlying mechanism and regiochemical challenges to detailed, field-proven laboratory protocols and advanced applications for researchers in organic synthesis and drug development.

The Core Reaction: Mechanism and Rationale

The classical Knorr synthesis proceeds through a well-established condensation-cyclization-dehydration sequence. The reaction is typically facilitated by an acid catalyst, which activates the carbonyl groups for nucleophilic attack.[7]

The generally accepted mechanism involves several key steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the most rapid.

  • Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a non-aromatic, five-membered heterocyclic intermediate (a hydroxylpyrazolidine).[4]

  • Dehydration and Aromatization: The final step is the elimination of a second water molecule from the cyclic intermediate, a dehydration process that yields the stable, aromatic pyrazole ring. This aromatization is the thermodynamic driving force for the reaction, and the dehydration is often the rate-determining step under neutral pH conditions.[4]

Knorr_Mechanism Reactants Hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Intermediate Hydroxylpyrazolidine Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Substituted Pyrazole Cyclic_Intermediate->Product Dehydration (-H₂O, Aromatization)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Critical Challenge: Regioselectivity

A significant practical challenge arises when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine. In such cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two regioisomeric pyrazoles.[4] Controlling this selectivity is paramount for any targeted synthesis.

Several factors have been identified that influence the regiochemical outcome:[4]

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

  • Reaction pH: The pH of the medium can alter the reactivity of both the hydrazine and the dicarbonyl compound, thereby influencing which pathway is favored. Acidic conditions, for instance, are known to accelerate the reaction.[2]

  • Solvent: The choice of solvent can affect the tautomeric equilibrium of the 1,3-dicarbonyl (keto vs. enol forms) and the solvation of reaction intermediates, thereby impacting the reaction pathway.[4]

ParameterInfluence on RegioselectivityRationale
Sterics Hydrazine attacks the less hindered carbonyl.Lower steric repulsion in the transition state.
Electronics Hydrazine attacks the more electrophilic carbonyl.Favorable orbital overlap and lower activation energy.
pH Controls the protonation state of reactants.Acid catalysis can activate a specific carbonyl, while pH also affects the nucleophilicity of the hydrazine.[2]
Solvent Can favor one reaction pathway over another.Solvation effects can stabilize specific intermediates or transition states differently.[4]

Recent mechanistic studies using transient flow kinetics have revealed that the reaction pathway can be even more complex than previously understood, involving autocatalytic pathways and unexpected di-addition intermediates.[4] This underscores the importance of careful empirical optimization for achieving high regioselectivity in novel systems.

Application Protocol: Synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone, a common variant of the Knorr synthesis that utilizes a β-ketoester instead of a 1,3-diketone.[3] The reaction of ethyl benzoylacetate with phenylhydrazine yields the target pyrazolone, a valuable synthetic intermediate.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Ethyl BenzoylacetateC₁₁H₁₂O₃192.210.577 g3.0
PhenylhydrazineC₆H₈N₂108.140.325 g3.0
1-PropanolC₃H₈O60.103 mL-
Glacial Acetic AcidCH₃COOH60.05~3 dropsCatalytic

Safety Note: Hydrazine and its derivatives, such as phenylhydrazine, are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol) and phenylhydrazine (3.0 mmol).

    • Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid. The acid serves as a catalyst to accelerate the condensation steps.[3]

    • Secure the vial cap loosely or use a reflux condenser to prevent pressure buildup while minimizing solvent evaporation.[8]

  • Heating and Monitoring:

    • Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring.

    • After 1 hour of heating, monitor the reaction's progress using Thin-Layer Chromatography (TLC). Prepare a TLC plate with three lanes: starting material (ethyl benzoylacetate), a co-spot (starting material and reaction mixture), and the reaction mixture. Use a mobile phase of 30% ethyl acetate / 70% hexane.[3]

    • The reaction is complete when the ethyl benzoylacetate spot is no longer visible in the reaction mixture lane. Continue heating if necessary until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, remove the vial from the heat. While the solution is still hot, add 10 mL of deionized water with stirring. The product is insoluble in water and will precipitate out of the solution.[3]

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Wash the collected crystals with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification and Characterization:

    • Allow the product to air dry completely on the filter paper. For faster drying, a vacuum oven can be used.

    • Determine the mass of the dry product and calculate the percent yield. Yields of around 79% are commonly reported for this procedure.[8]

    • Characterize the final product by determining its melting point and acquiring a ¹H NMR spectrum. The product should appear as a single spot on TLC.[8] The presence of a sharp melting range indicates high purity.[8]

Knorr_Workflow cluster_prep Preparation & Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Combine Reactants: Ethyl Benzoylacetate + Phenylhydrazine B 2. Add Solvent (1-Propanol) & Catalyst (Acetic Acid) A->B C 3. Heat to 100°C with Stirring B->C D 4. Monitor via TLC (1 hr intervals) C->D E Is Starting Material Consumed? D->E E->C No F 5. Add H₂O to Hot Solution to Precipitate Product E->F Yes G 6. Cool in Ice Bath F->G H 7. Filter via Büchner Funnel G->H I 8. Wash with Cold H₂O H->I J 9. Air Dry Product I->J K 10. Characterize: Yield, Melting Point, NMR J->K

Caption: Experimental workflow for the synthesis of a pyrazolone.

Advanced Applications & Practical Considerations

Case Study: The Synthesis of Celecoxib

The Knorr synthesis is a cornerstone of the industrial production of Celecoxib, a potent and selective NSAID.[9] The synthesis involves the condensation of a specifically designed trifluorinated 1,3-dicarbonyl with an aryl hydrazine carrying a sulfonamide group.[6]

The reaction is typically between 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and (4-sulfonamidophenyl)hydrazine.[6][10] Optimizing this industrial process requires careful control over reaction conditions to maximize the yield of the desired regioisomer and minimize impurities. Studies have shown that the choice of solvent has the greatest impact on the reaction rate and final yield, highlighting the need for process-specific optimization.[6]

Troubleshooting and Field-Proven Insights
  • Discoloration and Impurities: A common issue encountered during Knorr syntheses is the formation of yellow or red-colored impurities, which often arise from the self-condensation or oxidation of the hydrazine starting material.[11] If recrystallization is ineffective, these impurities can often be removed by passing a solution of the crude product through a short plug of silica gel, eluting first with a non-polar solvent (like toluene or hexanes) to wash away the colored bands before eluting the desired product with a more polar solvent system.[11]

  • Using Hydrazine Salts: When using hydrazine hydrochloride salts, it is often necessary to add a base (e.g., potassium acetate) to liberate the free hydrazine in situ. Using exactly one equivalent of a mild base can lead to a cleaner reaction profile compared to using a strong base or an excess of base.[11]

  • Tautomerism in Pyrazolones: Products derived from β-ketoesters, known as pyrazolones, can exist in multiple tautomeric forms. While often drawn in the keto form, the enol tautomer is frequently the major form observed in solution as it benefits from the aromaticity of the pyrazole ring.[3] This can have significant implications for the product's spectroscopic characterization (e.g., in ¹H NMR).

Conclusion

More than a century after its discovery, the Knorr pyrazole synthesis remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its reliability, high functional group tolerance, and the pharmaceutical importance of its products ensure its continued application in both academic research and industrial manufacturing. By understanding the core mechanism, anticipating challenges such as regioselectivity, and applying robust, optimized protocols, researchers can effectively leverage this classic reaction to construct complex and valuable substituted pyrazoles for a wide range of applications.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. Retrieved from [Link]

  • Unknown. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • White, C. J., & Brik, A. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 55(44), 13749-13753. Retrieved from [Link]

  • Reddit user discussion. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Chyu, A., et al. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. Retrieved from [Link]

  • Reddy, A. R., et al. (2011). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 15(4), 918-921. Retrieved from [Link]

  • Aboul-Enein, H. Y., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 10(45), 26941-26955. Retrieved from [Link]

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Method

Application Notes & Protocols: Multicomponent Reactions for the Synthesis of Complex Pyrazoles

Introduction: The Significance of Pyrazoles and the Advent of Multicomponent Reactions The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazoles and the Advent of Multicomponent Reactions

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its prevalence in blockbuster drugs for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases, underscores its importance as a "privileged scaffold".[4][5][6][7] The diverse biological activities exhibited by pyrazole derivatives have fueled a continuous demand for efficient and versatile synthetic methodologies to access novel analogues.[4][6][7]

Traditionally, the synthesis of complex pyrazoles has relied on multi-step sequences, which are often time-consuming, generate significant waste, and are limited in substrate scope.[8][9] Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[1][10] MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates all or most of the atoms of the reactants.[1] This inherent efficiency, coupled with operational simplicity and high atom economy, makes MCRs an ideal strategy for the rapid generation of molecular diversity, a critical aspect of modern drug discovery programs.[1][3]

This application note provides a detailed guide to the synthesis of complex pyrazoles using multicomponent reactions. We will delve into the mechanistic underpinnings of key MCRs, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices.

Core Principles of Multicomponent Pyrazole Synthesis

The majority of MCRs for pyrazole synthesis are founded on the principle of a (3+2) cycloaddition or cyclocondensation, where a three-atom component (typically a 1,3-dielectrophile or its precursor) reacts with a two-nitrogen component (a hydrazine derivative).[8][9] The ingenuity of MCRs lies in the in situ generation of these reactive intermediates from simple and readily available starting materials.

A generalized workflow for a multicomponent pyrazole synthesis is depicted below:

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_intermediates In Situ Intermediates cluster_product Final Product A Component A ReactionVessel Reaction Vessel (Solvent, Catalyst) A->ReactionVessel B Component B B->ReactionVessel C Component C C->ReactionVessel Intermediate1 Intermediate 1 ReactionVessel->Intermediate1 Formation Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Transformation Pyrazole Complex Pyrazole Intermediate2->Pyrazole Cyclization

Figure 1: Generalized workflow for a multicomponent pyrazole synthesis.

Key Multicomponent Reactions for Pyrazole Synthesis

Several powerful MCRs have been developed for the synthesis of pyrazoles. Here, we detail some of the most robust and widely adopted methods.

Three-Component Synthesis via in situ Generated 1,3-Diketones

This approach is a modification of the classic Knorr pyrazole synthesis, where the 1,3-dicarbonyl compound is generated in the same reaction vessel from simpler precursors.[11][12] A common strategy involves the acylation of a ketone or enolate with an acid chloride, followed by the addition of a hydrazine to effect cyclization.[11][12]

Mechanism:

The reaction is initiated by the base-mediated acylation of a ketone to form a 1,3-diketone. This intermediate then reacts with a hydrazine in a condensation-cyclization sequence to yield the pyrazole.

Diketone_Mechanism Ketone Ketone Enolate Enolate Ketone->Enolate + Base Base Base (e.g., LiHMDS) Diketone 1,3-Diketone Enolate->Diketone + Acid Chloride AcidChloride Acid Chloride Intermediate Hydrazone Intermediate Diketone->Intermediate + Hydrazine Hydrazine Hydrazine Pyrazole Pyrazole Intermediate->Pyrazole Cyclization - H2O

Figure 2: Mechanism of three-component pyrazole synthesis via a 1,3-diketone.

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles [11]

  • Materials:

    • Ketone (1.0 mmol)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 mmol, 1.0 M solution in THF)

    • Acid chloride (1.1 mmol)

    • Hydrazine hydrate (1.5 mmol)

    • Anhydrous Tetrahydrofuran (THF)

    • Glacial acetic acid

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the LiHMDS solution dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

    • Add the acid chloride dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

    • Add hydrazine hydrate to the reaction mixture, followed by a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC for the formation of the pyrazole product.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Data Presentation:

EntryKetoneAcid ChlorideHydrazineProductYield (%)
1AcetophenoneBenzoyl chlorideHydrazine hydrate3,5-Diphenyl-1H-pyrazole85
2PropiophenoneAcetyl chloridePhenylhydrazine1-Phenyl-3-ethyl-5-methyl-1H-pyrazole78
3CyclohexanonePropionyl chlorideHydrazine hydrate4,5,6,7-Tetrahydro-3-ethyl-1H-indazole82
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This powerful MCR allows for the rapid construction of fused heterocyclic systems with high molecular complexity. A typical four-component reaction involves an aldehyde, malononitrile, a β-ketoester, and a hydrazine.

Mechanism:

The reaction proceeds through a cascade of reactions. Initially, a Knoevenagel condensation between the aldehyde and malononitrile forms an electrophilic alkene. Concurrently, the β-ketoester and hydrazine react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the activated alkene, followed by intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole product.

PyranoPyrazole_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Alkene Activated Alkene Knoevenagel->Alkene Michael Michael Addition Alkene->Michael Ketoester β-Ketoester Pyrazolone_Formation Pyrazolone Formation Ketoester->Pyrazolone_Formation Hydrazine Hydrazine Hydrazine->Pyrazolone_Formation Pyrazolone Pyrazolone Pyrazolone_Formation->Pyrazolone Pyrazolone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

Figure 3: Mechanism of the four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Hydrazine hydrate (1.0 mmol)

    • Ethanol

    • Piperidine (catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at room temperature for 2-6 hours. The product often precipitates out of the solution.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole.

Data Presentation:

EntryAldehydeCatalystSolventProductYield (%)
1BenzaldehydePiperidineEthanol6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile92
24-ChlorobenzaldehydePiperidineEthanol6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile95
34-MethoxybenzaldehydePiperidineEthanol6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile90

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The progress of the reactions can be conveniently monitored by thin-layer chromatography (TLC), allowing for real-time assessment of the reaction's success. The formation of the desired product is typically accompanied by the disappearance of the starting materials. Furthermore, the physical properties of the products, such as melting point and spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry), should be in agreement with literature values for known compounds or consistent with the expected structure for novel derivatives.

Conclusion

Multicomponent reactions offer a highly efficient, atom-economical, and environmentally benign approach to the synthesis of complex pyrazoles. The ability to generate molecular complexity in a single synthetic operation from simple starting materials makes MCRs an invaluable tool for researchers in drug discovery and medicinal chemistry. The protocols and mechanistic insights provided in this application note serve as a practical guide for the implementation of these powerful reactions in the laboratory.

References

  • Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(37), 7623-7641. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Taylor & Francis Online. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. [Link]

  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • ResearchGate. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Pyrazole Derivatives via Multicomponent Reaction and Evaluation of Their Antimicrobial and Antioxidant Activities. [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

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Application

Green Synthesis of Pyrazole Derivatives: A Guide to Sustainable Methodologies

Introduction: The Imperative for Greener Pyrazole Synthesis Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their wide-ranging biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have fueled extensive research into their synthesis.[2][3] However, traditional synthetic routes to pyrazoles often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, contributing to significant environmental waste and safety concerns.[4]

The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to design products and processes that minimize the use and generation of hazardous substances.[2] For the synthesis of pyrazole derivatives, this translates to the adoption of methodologies that are not only efficient and high-yielding but also environmentally benign, economically viable, and inherently safer.[1][3] This guide provides an in-depth exploration of contemporary green synthetic strategies for pyrazole derivatives, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The focus is on practical, field-proven techniques that uphold scientific rigor while promoting sustainability.

Core Principles of Green Pyrazole Synthesis

The green synthesis of pyrazoles is guided by several key principles:

  • Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ethanol, or ionic liquids.[1][5]

  • Alternative Energy Sources: Employing microwave irradiation and ultrasound sonication to enhance reaction rates, improve yields, and reduce energy consumption.[6][7]

  • Catalysis: Utilizing catalytic amounts of reagents, including green catalysts, to minimize waste and improve atom economy.[1][8]

  • Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form a complex product, thereby reducing the number of steps and purification processes.[9][10]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent to reduce waste and simplify product isolation.[4]

Methodology 1: Multicomponent Reactions (MCRs) in Aqueous Media

Multicomponent reactions are a powerful tool in green chemistry, offering high atom and step economy.[9] When conducted in water, the environmental benefits are further amplified.

Application Note: Synthesis of Tetrasubstituted Pyrazoles using a Surfactant Catalyst in Water

This protocol describes a one-pot synthesis of tetrasubstituted pyrazoles from arylaldehydes, ethyl acetoacetate, and a hydrazine source in the presence of cetyltrimethylammonium bromide (CTAB) as a surfactant catalyst in water.[5] The use of CTAB facilitates the reaction between the organic reactants in the aqueous medium.

Protocol: CTAB-Catalyzed Aqueous Synthesis of Tetrasubstituted Pyrazoles[5]
  • Reaction Setup: In a round-bottom flask, combine the arylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine or hydrazine hydrate (1 mmol).

  • Solvent and Catalyst Addition: Add water (10 mL) and cetyltrimethylammonium bromide (CTAB) (0.1 mmol) to the flask.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product can be isolated by simple filtration. Wash the solid with water and dry it. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality and Insights:
  • Role of CTAB: CTAB forms micelles in the aqueous solution, creating a microenvironment that brings the organic reactants into close proximity, thereby increasing the reaction rate.

  • Advantages: This method avoids the use of hazardous organic solvents, simplifies the work-up procedure, and often leads to high yields of the desired products.[5]

Methodology 2: Energy-Efficient Synthesis

Microwave and ultrasound irradiation provide alternative energy sources that can dramatically accelerate reaction times and improve yields, often under solvent-free or green solvent conditions.

Application Note: Microwave-Assisted, Solvent-Free Synthesis of Pyrazolones

This protocol details a rapid, one-pot, solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation.[11][12] This method is highly efficient and aligns with the principles of green chemistry by eliminating the need for a solvent and reducing reaction times from hours to minutes.

Protocol: Microwave-Assisted Synthesis of 4-Arylidenepyrazolones[11]
  • Reactant Mixture: In a microwave-safe vessel, mix ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

  • Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at a power of 420W. Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes.

  • Isolation: After cooling, the solid product is obtained directly without the need for a complex work-up. Purification can be done by recrystallization from a suitable solvent like ethanol.

Causality and Insights:
  • Microwave Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating.[6][13]

  • Solvent-Free Advantage: Eliminating the solvent reduces waste, simplifies product isolation, and lowers costs.[4] Solvent-free reactions can lead to faster reaction rates and the formation of fewer impurities.[4]

Application Note: Ultrasound-Assisted Synthesis of Pyrazolyl Thiourea Derivatives

Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions through acoustic cavitation. This protocol describes the rapid synthesis of pyrazolyl thiourea derivatives under ultrasonic irradiation.

Protocol: Ultrasound-Assisted Synthesis of Pyrazolyl Thiourea Derivatives[14]
  • Reagent Preparation: In a suitable vessel, prepare a solution of benzoyl isothiocyanate.

  • Sonication: Add the appropriate aminopyrazole (10 mmol) to the benzoyl isothiocyanate solution.

  • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation (e.g., 37 kHz) at room temperature for 15-30 minutes.

  • Work-up: Pour the reaction mixture into a dilute hydrochloric acid solution (0.1 M). The precipitated product can be collected by filtration.

Causality and Insights:
  • Acoustic Cavitation: The formation, growth, and collapse of bubbles in the liquid medium under ultrasound irradiation generate localized high temperatures and pressures, which accelerate the chemical reaction.

  • Green Advantages: This method is characterized by short reaction times, mild conditions, and often high yields, making it an environmentally sustainable process.

Methodology 3: Solvent-Free Synthesis Using an Ionic Liquid Medium

Solvent-free reactions represent an ideal green chemistry approach.[4] In some cases, a small amount of a recyclable and non-volatile medium, such as an ionic liquid, can facilitate the reaction.

Application Note: Synthesis of Pyrazole Derivatives using Tetrabutylammonium Bromide (TBAB)

This protocol outlines a one-pot, three-component synthesis of highly functionalized pyrazoles under solvent-free conditions at room temperature, using tetrabutylammonium bromide (TBAB) as a polar reaction medium.[4]

Protocol: TBAB-Mediated Solvent-Free Synthesis of Pyrazoles[4]
  • Reactant Preparation: In a mortar, thoroughly grind 1,2-dibenzoylhydrazine (1.0 mmol) and TBAB (1.0 mmol).

  • Sequential Addition: To the ground mixture, add dialkyl acetylenedicarboxylate (1.0 mmol) followed by an isocyanide (1.0 mmol).

  • Mixing: Mix the components thoroughly with a glass rod.

  • Reaction: Allow the resulting mixture to stand at room temperature. Monitor the reaction by TLC.

  • Isolation: The product can be isolated by adding a small amount of a suitable solvent and filtering the resulting solid.

Causality and Insights:
  • Role of TBAB: TBAB acts as a high-polarity medium that facilitates the interaction of the reactants. The ammonium ion in TBAB can electrostatically interact with the carbonyl group of the acetylenic ester, increasing its electrophilicity and promoting the initial Michael addition.[4]

  • Solvent-Free Benefits: This method offers numerous advantages, including faster reaction rates, reduced reaction times, lower energy usage, easy separation, and the formation of products with fewer impurities and high yields.[4]

Data Summary and Comparison of Green Synthesis Methods

MethodKey FeaturesCatalyst/MediumSolventConditionsTypical YieldsReference
Aqueous MCR One-pot, multicomponentCTABWaterRoom TemperatureHigh[5]
Microwave-Assisted Rapid, energy-efficientNoneSolvent-Free420W Microwave51-98%[11][12]
Ultrasound-Assisted Energy-efficient, mildNoneVariesRoom Temp, 37 kHzHigh
Solvent-Free Ionic Liquid No volatile solvent, simpleTBABSolvent-FreeRoom Temperature75-86%[4]

Visualizing Reaction Workflows

General Workflow for Green Pyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) Mix Mix Reactants, Catalyst, and Solvent Reactants->Mix Catalyst Choose Green Catalyst/Medium (e.g., CTAB, TBAB, None) Catalyst->Mix Solvent Select Green Solvent (e.g., Water, Ethanol, Solvent-Free) Solvent->Mix Energy Apply Energy Source (Stirring, Microwave, Ultrasound) Mix->Energy Monitor Monitor Reaction Progress (TLC) Energy->Monitor Isolate Isolate Crude Product (Filtration, Extraction) Monitor->Isolate Purify Purify Product (Recrystallization, Chromatography) Isolate->Purify Characterize Characterize Final Product (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for the green synthesis of pyrazole derivatives.

Mechanism of TBAB-Mediated Pyrazole Synthesis

G A Acetylenic Ester (2) + Isocyanide (3) TBAB Activation B Intermediate (6) A->B Michael Addition C Protonation by NH-acid (1) B->C D Positively Charged Ion (7) C->D E Michael Addition with Anion (8) D->E F Open-chain Intermediate (9) E->F G Intramolecular N-cyclization F->G H Final Pyrazole Product G->H

Caption: Proposed mechanism for the TBAB-mediated synthesis of pyrazoles.[4]

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of pyrazole derivatives is not merely an academic exercise but a necessary evolution in chemical manufacturing.[1][3] The methodologies outlined in this guide—from aqueous multicomponent reactions to energy-efficient microwave and ultrasound techniques, and solvent-free approaches—demonstrate that sustainable practices can be synonymous with high efficiency and yield.

For researchers, scientists, and drug development professionals, integrating these green protocols into their workflows can lead to significant reductions in environmental impact, improved laboratory safety, and potentially lower production costs. The continued exploration of novel green catalysts, renewable starting materials, and even more efficient energy sources will further advance the sustainable synthesis of pyrazoles and other important heterocyclic compounds, paving the way for a greener future in chemical science.

References

  • Shaabani, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 1-8. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(26), e202301134. [Link]

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  • El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28935-28951. [Link]

  • (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

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  • Banu, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30459-30482. [Link]

  • Banu, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]

  • (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]

  • Wang, S.-X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. [Link]

  • (n.d.). Ultrasound‐ and NPs‐assisted synthesis of pyrazoles. ResearchGate. [Link]

  • (2022). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

  • (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]

  • (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. [Link]

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Method

Application Notes & Protocols: 3-(tert-Butyl)-4-methyl-1H-pyrazole as a Versatile Building Block in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Foreword for the Modern Chemist In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the pyrazole scaffold stands ou...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Chemist

In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the pyrazole scaffold stands out as a "privileged" heterocyclic motif.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile coordination ligand have cemented its role in a multitude of applications, from blockbuster pharmaceuticals to advanced organic materials.[1][4] This guide focuses on a specific, yet broadly applicable, building block: 3-(tert-Butyl)-4-methyl-1H-pyrazole .

The strategic placement of the tert-butyl group at the C3 position and a methyl group at C4 imparts distinct characteristics. The bulky tert-butyl group provides significant steric hindrance, which can be exploited to direct regioselectivity in subsequent functionalization reactions and enhance the metabolic stability of derivative compounds. The methyl group at C4 subtly modulates the electronic properties of the ring. This document serves as a technical primer for researchers, providing not just protocols, but the underlying strategic considerations for effectively employing this building block in complex synthetic campaigns.

Core Reactivity and Strategic Functionalization

The 3-(tert-Butyl)-4-methyl-1H-pyrazole core offers three primary sites for synthetic elaboration: the two ring nitrogens (N1 and N2) and the C5 carbon position. The key to unlocking the potential of this building block lies in the selective and controlled functionalization of these sites.

  • N-Functionalization (Alkylation & Arylation): Direct functionalization of the NH tautomers is a primary route to introduce diversity. A significant challenge is controlling regioselectivity, as reactions can yield a mixture of N1 and N2 isomers.

  • C5-Functionalization: The C5 position is the most accessible carbon for electrophilic substitution and, following halogenation, serves as a handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

The following sections provide detailed protocols for these key transformations, emphasizing the chemical reasoning behind the procedural steps.

Protocols for N-Functionalization: Mastering Regioselectivity

Direct N-alkylation or N-arylation of asymmetrically substituted pyrazoles often results in a mixture of regioisomers. The ratio is influenced by a delicate interplay of sterics, electronics, and reaction conditions. The bulky tert-butyl group at C3 sterically disfavors substitution at the adjacent N2 position, often leading to a preference for the N1 product, but separation of isomers is typically required.

Protocol 2.1: Base-Mediated N-Alkylation

This protocol describes a general method for N-alkylation using a standard base and alkyl halide. The choice of a relatively mild base like potassium carbonate allows for a controlled reaction.

Causality Behind Choices:

  • Base (K₂CO₃): Sufficiently basic to deprotonate the pyrazole NH, forming the nucleophilic pyrazolate anion, without being overly harsh, which could lead to side reactions. Stronger bases like NaH can be used for less reactive electrophiles but require more stringent anhydrous conditions.

  • Solvent (DMF): A polar aprotic solvent is ideal as it effectively solvates the potassium cation and promotes the Sₙ2 reaction between the pyrazolate and the alkyl halide.

  • Inert Atmosphere: Prevents atmospheric moisture from quenching the pyrazolate anion and interfering with the reaction.

Detailed Methodology:

  • To a dry round-bottom flask under an inert argon atmosphere, add 3-(tert-Butyl)-4-methyl-1H-pyrazole (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 20 minutes to facilitate deprotonation.

  • Add the desired alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

  • Heat the reaction to 60 °C and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo. The resulting crude oil will contain a mixture of N1 and N2 isomers.

  • Purify the regioisomers using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Parameter Condition Rationale
Substrate 3-(tert-Butyl)-4-methyl-1H-pyrazoleCore building block
Base K₂CO₃ (1.5 eq)Mild, effective deprotonation
Solvent Anhydrous DMFPolar aprotic, promotes Sₙ2
Temperature 60 °CProvides sufficient energy for reaction
Typical Yield 70-90% (combined isomers)Varies with electrophile
Purification Silica Gel ChromatographySeparation of N1 and N2 isomers

Diagram of N-Alkylation Workflow

sub 1. Add Pyrazole & K₂CO₃ to DMF deprot 2. Stir 20 min (Deprotonation) sub->deprot alkyl 3. Add Alkyl Halide deprot->alkyl react 4. Heat to 60°C (6-18h) alkyl->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify n1 N1-Alkylated Product purify->n1 Major Isomer (typically) n2 N2-Alkylated Product purify->n2 Minor Isomer (typically)

Caption: General experimental workflow for base-mediated N-alkylation.

Protocols for C5-Position Functionalization

A powerful strategy for elaborating the pyrazole core involves halogenation at the C5 position, followed by transition-metal-catalyzed cross-coupling. This two-step sequence transforms a simple C-H bond into a versatile functional handle for creating complex C-C, C-N, and C-O bonds.

Protocol 3.1: Regioselective C5 Iodination

This protocol uses N-Iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent for electron-rich heterocyclic systems.

Causality Behind Choices:

  • Reagent (NIS): Provides an electrophilic source of iodine ("I⁺") that readily attacks the electron-rich C5 position of the pyrazole ring. It is easier to handle and often more selective than molecular iodine.

  • Solvent (Acetonitrile): A common polar aprotic solvent that dissolves both the pyrazole and NIS, facilitating the reaction.

Detailed Methodology:

  • In a round-bottom flask, dissolve 3-(tert-Butyl)-4-methyl-1H-pyrazole (1.0 eq) in acetonitrile (ACN) to a concentration of 0.1 M.

  • Add N-Iodosuccinimide (NIS, 1.05 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent NIS decomposition.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, 3-(tert-Butyl)-5-iodo-4-methyl-1H-pyrazole, can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Protocol 3.2: Sonogashira Cross-Coupling of C5-Iodopyrazole

This protocol demonstrates the utility of the C5-iodo intermediate in a Sonogashira coupling to form a C-C bond with a terminal alkyne. This reaction is foundational for building more complex molecular architectures.[4]

Causality Behind Choices:

  • Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is a classic and robust catalyst system for Sonogashira couplings. The palladium(0) species, formed in situ, is the active catalyst for the oxidative addition step, while the copper(I) co-catalyst activates the alkyne.

  • Base (Triethylamine, Et₃N): Acts as both a base to deprotonate the terminal alkyne and as a solvent for the reaction. It also serves to scavenge the HI generated during the catalytic cycle.

  • Inert Atmosphere: Crucial for preventing the oxidation of the Pd(0) catalyst and avoiding the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Methodology:

  • To a dry Schlenk flask under an inert argon atmosphere, add 3-(tert-Butyl)-5-iodo-4-methyl-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Add anhydrous triethylamine (Et₃N) via syringe to serve as the solvent.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 3-(tert-Butyl)-4-methyl-5-(alkynyl)-1H-pyrazole.

Parameter Condition Rationale
Substrate 3-(tert-Butyl)-5-iodo-4-methyl-1H-pyrazoleActivated for cross-coupling
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Palladium source for catalytic cycle
Co-catalyst CuI (5 mol%)Activates the terminal alkyne
Base/Solvent Anhydrous Et₃NActivates alkyne, scavenges acid
Temperature Room TemperatureMild conditions preserve functional groups
Typical Yield 60-85%Varies with alkyne partner

Diagram of C5-Functionalization Workflow

cluster_0 Step 1: Iodination cluster_1 Step 2: Cross-Coupling start_mat 3-(tert-Butyl)-4-methyl-1H-pyrazole iodination React with NIS in ACN start_mat->iodination iodo_product 3-(tert-Butyl)-5-iodo-4-methyl-1H-pyrazole iodination->iodo_product coupling Sonogashira Coupling (Alkyne, Pd/Cu, Et₃N) iodo_product->coupling final_product C5-Alkynylated Pyrazole Derivative coupling->final_product

Caption: Two-step workflow for C5 functionalization via iodination and Sonogashira coupling.

Application in Bioactive Molecule Synthesis: Functionalization of Analogues

To illustrate the synthetic utility of the substituted pyrazole core in a drug discovery context, the following protocols are adapted from the synthesis of derivatives of the closely related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . These methods highlight how the pyrazole scaffold can be elaborated to incorporate key pharmacophoric features like sulfonamides and substituted amines.

Protocol 4.1: Sulfonamide Synthesis via Sulfonamidation

This protocol describes the synthesis of a di-tosylated sulfonamide, a common functional group in medicinal chemistry, notably found in COX-2 inhibitors like Celecoxib.[1]

Detailed Methodology: [1]

  • In a round-bottom flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq, 76 mg, 0.50 mmol) in acetonitrile (2.0 mL).

  • Add 4-methylbenzenesulfonyl chloride (2.0 eq, 190 mg, 1.0 mmol) and triethylamine (2.4 eq, 167 µL, 1.2 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Add distilled water (5.0 mL) and extract the mixture with ethyl acetate (2 x 5.0 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1] Reported Yield: 88%[1]

Protocol 4.2: N-Benzylation via One-Pot Reductive Amination

This efficient one-pot, two-step protocol creates a secondary amine, another crucial functional group for modulating the physicochemical properties of drug candidates.[5]

Detailed Methodology: [5]

  • Step 1 (Imine Formation): In a 10 mL tube, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq, 153 mg, 1.0 mmol) and p-methoxybenzaldehyde (1.0 eq, 136 mg, 1.0 mmol).

  • Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours. Allow the mixture to cool to ambient temperature.

  • Step 2 (Reduction): Dissolve the resulting crude imine in methanol (3.0 mL).

  • Add sodium borohydride (NaBH₄, 2.0 eq, 75 mg, 2.0 mmol) portionwise over 5 minutes with stirring.

  • Continue stirring at ambient temperature for 1 hour.

  • Reduce the volume of the reaction mixture to ~1.0 mL in vacuo and add distilled water (5.0 mL).

  • Extract the aqueous solution with ethyl acetate (2 x 5.0 mL).

  • Combine the organic extracts, dry with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography on silica gel (DCM/MeOH, 30:1) to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[5] Reported Yield: 88%[5]

Conclusion and Future Outlook

3-(tert-Butyl)-4-methyl-1H-pyrazole is a high-value building block whose synthetic potential is realized through strategic and regioselective functionalization. The protocols detailed herein for N-alkylation, C5-iodination, and subsequent Sonogashira cross-coupling provide a robust playbook for accessing a wide array of complex derivatives. Furthermore, the demonstrated transformations on closely related analogues underscore the scaffold's tolerance to diverse reaction conditions and its applicability in constructing molecules with significant biological potential. As the demand for novel chemical matter continues to grow, the logical and efficient application of such well-designed building blocks will remain paramount to the success of research in drug discovery and materials science.

References

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]

  • Castillo, J.-C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1873. [Link]

  • Jankevica, G., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2018(5), 205-221. [Link]

  • Orient. J. Chem. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ACS Catalysis. (2020). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. [Link]

  • ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Arkivoc. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

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Application

The Pyrazole Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Pyrazole Derivatives in Oncology The pyrazole ring, a five-membered heterocycle with two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrazole Derivatives in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets implicated in cancer progression. This has led to the successful development and FDA approval of several pyrazole-containing drugs for various malignancies.[1][2] These agents exhibit diverse mechanisms of action, from the inhibition of key signaling kinases to the disruption of cellular chaperones and cell cycle machinery.[1]

This comprehensive guide provides an in-depth exploration of the application of pyrazole derivatives as anticancer agents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and advance this promising class of compounds. We will delve into the key molecular targets of pyrazole derivatives, examine the rationale behind their therapeutic strategies, and provide detailed, field-proven methodologies for their preclinical evaluation.

Key Therapeutic Targets and Mechanisms of Action

The anticancer activity of pyrazole derivatives stems from their ability to selectively interact with and modulate the function of critical proteins that drive tumor growth and survival. Below, we explore some of the most significant molecular targets.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). Pyrazole-based compounds have been successfully developed as potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition.[3] By blocking the ATP-binding pocket of these kinases, pyrazole derivatives can induce cell cycle arrest and apoptosis.[4]

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Rb Protein Rb Protein Cyclin E/CDK2 Complex->Rb Protein Phosphorylates pRb pRb Rb Protein->pRb E2F E2F pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Pyrazole Derivative (CDK2i) Pyrazole Derivative (CDK2i) Pyrazole Derivative (CDK2i)->Cyclin E/CDK2 Complex Inhibits

Caption: Inhibition of the Cyclin E/CDK2 complex by a pyrazole derivative prevents the phosphorylation of Rb, leading to cell cycle arrest.

BRAF Kinase: Targeting a Key Oncogenic Driver

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers, most notably melanoma.[5] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Pyrazole-containing compounds have been designed to selectively inhibit the mutated BRAF kinase, thereby blocking this aberrant signaling cascade.[6]

Signaling Pathway: BRAF in the MAPK/ERK Cascade

BRAF_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Promotes Pyrazole Derivative (BRAFi) Pyrazole Derivative (BRAFi) Pyrazole Derivative (BRAFi)->BRAF (V600E) Inhibits

Caption: A pyrazole-based BRAF inhibitor blocks the downstream signaling of the MAPK pathway, crucial for cancer cell growth.

Heat Shock Protein 90 (HSP90): Destabilizing Oncoproteins

HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous "client" proteins, many of which are oncoproteins essential for tumor growth and survival (e.g., CDK4, ERBB2, C-RAF).[7] Pyrazole derivatives have been developed as HSP90 inhibitors, leading to the degradation of these client proteins and subsequent cancer cell death.[8]

Workflow: HSP90 Inhibition and Client Protein Degradation

HSP90_Workflow HSP90 HSP90 HSP90-Client Complex HSP90-Client Complex HSP90->HSP90-Client Complex Ubiquitination Ubiquitination HSP90->Ubiquitination Dissociation leads to Client Oncoprotein Client Oncoprotein Client Oncoprotein->HSP90-Client Complex Stable Oncoprotein Stable Oncoprotein HSP90-Client Complex->Stable Oncoprotein Folding & Stability Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Pyrazole Derivative (HSP90i) Pyrazole Derivative (HSP90i) Pyrazole Derivative (HSP90i)->HSP90 Binds & Inhibits

Caption: Pyrazole-based HSP90 inhibitors disrupt the chaperone's function, leading to the degradation of client oncoproteins.

Quantitative Analysis of Pyrazole Derivatives

The potency of anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Below is a summary of reported IC50 values for various pyrazole derivatives against their respective targets.

TargetPyrazole DerivativeIC50 (µM)Reference
CDK2 Compound 43.82[9]
Compound 7a2.0[9]
Compound 7d1.47[9]
Compound 90.96[9]
CAN5080.35[4]
DC-K2in2120.295[4]
BRAFV600E Compound 23b>20 (wild-type)[6]
Compound 4j1.033
Vemurafenib (A375VR)1.5
HSP90 Compound 26~0.14[8]
Compound 270.27[8]
Compound I2.67
Compound 92.44
Compound 107.30

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of pyrazole derivatives as anticancer agents.

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Cell Viability Assessment (XTT Assay)

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thus simplifying the protocol.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Pyrazole derivative stock solution (in DMSO)

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the pyrazole derivative to the wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 450-500 nm. A reference wavelength of >650 nm should be used.

  • Data Analysis: Calculate cell viability and IC50 values.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

Materials:

  • Recombinant kinase of interest (e.g., CDK2, BRAF)

  • Kinase-specific substrate peptide

  • ATP

  • Pyrazole derivative

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivative in the kinase assay buffer.

  • Kinase Reaction Setup: In a white plate, add the pyrazole derivative, the kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Protocol 4: Western Blot Analysis of MAPK Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. To assess the effect of a BRAF-inhibiting pyrazole derivative, the phosphorylation status of downstream proteins in the MAPK pathway (e.g., MEK and ERK) can be examined.

Materials:

  • Cancer cells treated with the pyrazole derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Protocol 5: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models

Principle: Human tumor xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of anticancer drugs.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Pyrazole derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = (length x width^2)/2) up to three times a week.

  • Treatment Initiation: When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazole derivative and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion and Future Perspectives

Pyrazole derivatives have firmly established their place in the arsenal of anticancer agents, with several FDA-approved drugs demonstrating their clinical utility. The versatility of the pyrazole scaffold allows for the fine-tuning of its pharmacological properties to target a diverse range of cancer-driving proteins. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrazole-based compounds. As our understanding of cancer biology deepens, so too will the opportunities to design and develop next-generation pyrazole derivatives with enhanced potency, selectivity, and safety profiles, ultimately contributing to improved outcomes for cancer patients.

References

  • Vemurafenib is a low-molecular-weight, ATP-competitive, orally available, highly selective inhibitor of mutated BRAFV600E oncoprotein.
  • N-(3–(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amide (2) were developed with good selectivity for BRAFV600E and CRAF. However, the IC50 was only 7.82 μM for BRAFV600E and 9.45 μM for wild-type BRAF. (Source: NIH)
  • Celecoxib might be a good candidate for drug repurposing in cancer because of its capacity to inhibit angiogenesis, cell invasion, and evasion from immune control. (Source: PubMed Central)
  • Plate cells at 1,000 to 100,000 per well. Incubate for 6 to 24 hours. Add 10 μL MTT Reagent. Incubate for 2 to 4 hours until purple precipitate is visible. Add 100 μL Detergent Reagent.
  • Among these Hsp90 inhibitors, compounds 26 and 27 could inhibit the growth of cancerous cells (IC50 = ~0.14 (compound 26) and 0.27 μM (compound 27). (Source: MDPI)
  • The results of the BRAFV600E inhibition assay showed the pronounced inhibitory activity of 4j (IC50 = 1.033 μM), which was 2-fold more active than the reference sorafenib (IC50 = 2.86 μM). (Source: RSC Publishing)
  • This protocol details a method for establishing xenografts from primary solid-tumor isolates or cells grown in culture. The procedure relies on immunodeficient mice to provide a host for the establishment of human xenografts. (Source: PubMed)
  • The newly synthesized compounds were screened in vitro at 50 μM for CDK2 inhibition, followed by IC50 profiling of the most promising candidates. Compounds 4, 7a, 7d, and 9 exhibited the strongest inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. (Source: RSC Publishing)
  • Celecoxib, a COX‐2 inhibitor, significantly delayed tumor acceleration by the BRAFi inhibitor PLX7420 and decreased tumor number by 90%. (Source: NIH)
  • Seed cells in a 96-well plate containing 100 μL/well of culture medium with compounds to be tested. Culture in a CO2 incubator for 24–48 hours. Add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent; vortex to mix. Once prepared, this working solution should be used promptly. Add 70 µL of the working solution to each well. Incubate at 37°C for 4 hours in a CO2 incubator. Read absorbance at 450 nm and 660 nm. (Source: Thermo Fisher Scientific)
  • The imidazo-pyrmidine derivative AZD5438 (II) displayed potent CDK2 inhibition with an IC50 value of 6 nM. Furthermore, the di-amino pyrazole derivative CAN508 (III) exhibited selective inhibition activity against CDK2 with an IC50 value of 0.35 μM. Besides, 4-benzoylamino-1H-pyrazole-3-carboxamide derivative DC-K2in212 (IV) displayed 17-fold selectivity against CDK2 over CDK1 with an IC50 value of 0.295 μM. (Source: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study)
  • Interestingly, compounds 3a and 3i exhibited potent cytotoxic activity against PC-3 cells with IC50 values of 1.22 and 1.24 μM, compared to Sorafenib with IC50 value of 1.13 μM. (Source: NIH)
  • Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate a pyrazole scaffold, emphasizing its pivotal role in the development of effective cancer therapies. Examples include Crizotinib and Pralsetinib, both used for the treatment of non-small cell lung cancer (NSCLC), Avapritinib, indicated for the management of multidrug-resistant gastrointestinal tumors, and Asciminib and Rebastinib, which are employed in the treatment of chronic myeloid leukemia. Moreover, pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with diverse targets such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinase (CDK), DNA, topoisomerase, and human carbonic anhydrase (hCA) IX. (Source: RSC Publishing)
  • Vemurafenib is an oral BRAF inhibitor approved for the treatment of patients with inoperable or metastatic melanoma harboring the BRAF V600E mutation. It selectively binds to the ATP-binding site of the mutant BRAF V600E kinase. (Source: MDPI)
  • Compound I demonstrated the inhibition of Hsp90 (IC50 = 2.67 ± 0.18 µM) in a laboratory test. Pyrimidine-containing scaffold compounds 9 and 10 showed a remarkable inhibitory activity against the Hsp90 protein with IC50 values of 2.44 and 7.30 µM, respectively, in comparison to the reference novobiocin (IC50 = 1.14 µM). (Source: NIH)
  • Once tumors become palpable, tumor volumes are measured up to 3X a week with digital calipers. The in vivo response to treatment is assessed using the percentage of tumor volume change (ΔVol) at the final study day (i.e., seven days after the last treatment) compared with the baseline tumor volume at Day 0 or Day 1.
  • Briefly rinse the blot with 1X TBST and cover the blot with Restore Western Stripping Buffer. Shake at RT for 15 min. Repeat the wash with 1X TBST and place the blot into a new container.
  • The XTT assay features a simpler protocol than that of the MTT assay by eliminating the formazan solubiliz
  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes. ADP Detection: Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. (Source: Benchchem)
  • Incubate cell cultures for 4 days at +37°C and 5 to 6.5% CO2. After the incubation period, add 50 μl of the XTT labeling mixture to each well. Incubate the microplate for 4 hours in a humidified atmosphere, such as +37°C, 5 to 6.5% CO2. Measure the spectrophotometrical absorbance of the samples using a microplate (ELISA) reader. The wavelength to measure absorbance of the formazan product is between 450 and 500 nm according to the filters available for the ELISA reader used. Use a reference wavelength >650 nm. (Source: Sigma-Aldrich)
  • Selpercatinib (16, Retevmo®) has been approved by the FDA in 2020 to treat three types of cancer: NSCLC, medullary thyroid cancer and other thyroid cancers with RET gene altercations. Avapritinib (17, Ayvakit™) is an N-methyl pyrazole-substituted drug used to treat advanced systemic mastocytosis. Crizotinib (35, Xalkori®) is a disubstituted pyrazole derivative that was approved in 2011 to treat NSCLC. Ruxolotinib (36, Jakafi®)
  • Most of the pyrazole scaffolds have shown selectivity and potency for CDK2 inhibitors. (Source: Bentham Science Publishers)
  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C with 5% CO₂ for 2-4 hours. (Source: Abcam)
  • Blockade of Hsp90 results in reduced cellular levels of several proteins implicated in cancer including CDK4, ERBB2 and C-RAF, and causes simultaneous inhibition of cancer cell proliferation in culture and of tumor xenograft growth in vivo. (Source: PubMed)

Sources

Method

Application Notes & Protocols: The Strategic Use of Pyrazole Compounds as Ligands in Coordination Chemistry

An In-Depth Technical Guide Executive Summary Pyrazole-based ligands represent a cornerstone in modern coordination chemistry, offering unparalleled versatility in structure, reactivity, and application.[1][2] Their uniq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Pyrazole-based ligands represent a cornerstone in modern coordination chemistry, offering unparalleled versatility in structure, reactivity, and application.[1][2] Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for a rich variety of coordination modes and the ability to fine-tune steric and electronic properties through substitution.[3][4] This guide provides a comprehensive overview of the strategic design of pyrazole ligands, the synthesis of their metal complexes, and their subsequent application in catalysis, materials science, and medicine. We delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in harnessing the full potential of these remarkable compounds.

The Pyrazole Ligand: A Privileged Scaffold

The utility of a pyrazole ring in coordination chemistry stems from several key features:

  • Amphiprotic Nature: The presence of a potentially Brønsted acidic N-H proton and a basic sp²-hybridized nitrogen atom allows the ligand to act as a neutral donor or, upon deprotonation, as an anionic pyrazolate bridge.[4] This proton-responsive behavior is crucial for designing bifunctional catalysts and pH-responsive materials.[1][4]

  • Tunable Electronics and Sterics: The pyrazole ring can be readily functionalized at the 3, 4, and 5 positions. Modifying these positions with electron-donating or electron-withdrawing groups, or with sterically bulky substituents, allows for precise control over the electronic properties and coordination environment of the resulting metal complex.[3] This tuning is fundamental to optimizing catalytic activity and material properties.[1]

  • Diverse Coordination Modes: Pyrazoles can coordinate to metal centers as simple monodentate ligands, act as bridging ligands between two or more metal centers, or be incorporated into multidentate chelating scaffolds.[2][5] This versatility enables the construction of everything from simple mononuclear complexes to intricate metal-organic frameworks (MOFs) and coordination polymers (CPs).[1][5][6]

Pyrazole_Versatility cluster_core Pyrazole Core cluster_tuning Strategic Functionalization cluster_properties Resulting Properties Pz Pyrazole Ring (C₃N₂H₄) R3 R³ Group Pz->R3 Control Access to Metal Center R4 R⁴ Group Pz->R4 Fine-tune Redox Potential R5 R⁵ Group Pz->R5 Introduce New Donor Sites Sterics Steric Hindrance R3->Sterics Electronics Electronic Effects (σ-donation, π-acidity) R4->Electronics Solubility Solubility & Crystal Packing R5->Solubility Coordination_Modes M1 M Monodentate Pz1 Pz M1->Pz1 M2 M Bridging (μ-N,N') Pz2 Pz M2->Pz2 M3 M Tridentate 'Scorpionate' Pz2->M3 Pz3 Pz Pz3->M3 Pz4 Pz Pz4->M3 Pz5 Pz Pz5->M3 B B B->Pz3 B->Pz4 B->Pz5

Fig 2. Common coordination modes of pyrazole ligands.

Applications in Catalysis

Pyrazole-ligated metal complexes are highly effective catalysts for a wide range of organic transformations. The ligand's role is to stabilize the metal center and modulate its reactivity.

  • Cross-Coupling Reactions: Palladium complexes featuring pyrazole ligands have shown high activity in essential carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions. [1]The pyrazole ligand enhances catalyst stability and can increase product yields and selectivity. [1]* Polymerization: Titanium-alkoxide systems, when combined with pyrazole ligands, exhibit significantly enhanced catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. [7]The pyrazole is believed to facilitate a cooperative activation mechanism between two titanium centers. [7]* Hydrogenation and Transfer Hydrogenation: Iridium complexes with proton-responsive pyrazole ligands are efficient catalysts for the hydrogenation of CO₂ and the transfer hydrogenation of ketones. [4]The N-H group of the pyrazole often participates directly in the catalytic cycle through metal-ligand cooperation, acting as a proton shuttle. [4]

    Catalyst System Reaction Key Ligand Feature Performance Enhancement
    Palladium-Pyrazole Suzuki, Heck Strong σ-donation Enhanced catalyst stability and activity [1]
    TiO(iPr)₄ / Pyrazole L-lactide Polymerization Cooperative activation Up to 17-fold increase in activity vs. TiO(iPr)₄ alone [7]

    | Iridium-Protic Pyrazole | CO₂ Hydrogenation | Proton-responsive N-H | N-H deprotonation provides strong electron donation to the metal center [4]|

Applications in Materials Science and Drug Development

The ability of pyrazole ligands to self-assemble with metal ions into ordered structures makes them ideal building blocks for functional materials. [1][5]

  • Metal-Organic Frameworks (MOFs): Pyrazole ligands are used to construct porous MOFs with applications in gas storage, separation, and heterogeneous catalysis. [1][5]The functional groups on the pyrazole can be tailored to modify the pore environment and properties of the resulting MOF. [1]* Sensors and Smart Materials: The photophysical properties of pyrazole derivatives make them excellent candidates for chemosensors that can detect toxic metals and other analytes. [5]Furthermore, pyrazole-based metallogels can exhibit stimuli-responsive behavior (to pH, temperature, or light), making them suitable for smart materials and drug delivery systems. [1]* Bioinorganic Chemistry and Drug Development: Pyrazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8][9][10]Coordination to a metal center can enhance this activity. For instance, pyrazole-based copper complexes are being investigated as anticancer agents that may operate through mechanisms like DNA inhibition and apoptosis, potentially with fewer side effects than traditional platinum-based drugs. [5]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a representative pyrazole ligand and its subsequent coordination to a copper(II) center.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

Causality: This protocol utilizes the Knorr pyrazole synthesis, a classic and reliable condensation reaction between a β-diketone (acetylacetone) and hydrazine. The reaction is acid-catalyzed to activate the carbonyl groups for nucleophilic attack by hydrazine, leading to cyclization and dehydration to form the aromatic pyrazole ring.

Materials:

  • Acetylacetone (2,4-pentanedione), 10.0 g (0.1 mol)

  • Hydrazine hydrate (64% solution), 7.8 g (0.1 mol)

  • Ethanol, 50 mL

  • Glacial acetic acid, 1 mL

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Combine acetylacetone (10.0 g) and ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add hydrazine hydrate (7.8 g) to the stirred solution. An exothermic reaction will occur.

  • Add glacial acetic acid (1 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the product as a white crystalline solid.

  • Self-Validation/Characterization: The identity and purity of 3,5-dimethyl-1H-pyrazole should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis. (Expected melting point: 106-108 °C).

Protocol 2: Synthesis of Bis(3,5-dimethyl-1H-pyrazole)copper(II) Chloride

Causality: This protocol demonstrates the direct coordination of a neutral pyrazole ligand to a metal center. Copper(II) chloride is used as the metal source. The reaction is performed in ethanol, a solvent in which both the ligand and the metal salt are soluble, facilitating the formation of the coordination complex which then precipitates upon formation or cooling. The 2:1 ligand-to-metal stoichiometry leads to the formation of a four-coordinate, square planar complex.

Materials:

  • 3,5-Dimethyl-1H-pyrazole (from Protocol 1), 1.92 g (0.02 mol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O), 1.70 g (0.01 mol)

  • Ethanol, 100 mL

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.92 g) in 50 mL of warm ethanol in a 250 mL Erlenmeyer flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.70 g) in 50 mL of ethanol. The solution should be light blue/green.

  • Slowly add the copper(II) chloride solution to the stirred pyrazole solution at room temperature.

  • A color change and the formation of a precipitate should be observed immediately.

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with two 20 mL portions of cold ethanol, followed by one 20 mL portion of diethyl ether to facilitate drying.

  • Dry the product in a vacuum oven at 60 °C for 4 hours.

  • Self-Validation/Characterization: The formation of the complex can be confirmed by FT-IR spectroscopy (shifts in N-H and C=N stretching frequencies), elemental analysis, and magnetic susceptibility measurements.

Workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocol 2: Complex Formation L1 React Acetylacetone + Hydrazine L2 Reflux in EtOH (Acid Catalyst) L1->L2 L3 Workup & Purification (Extraction, Evaporation) L2->L3 L4 Characterize Ligand (NMR, MP) L3->L4 C1 Dissolve Ligand and CuCl₂ in EtOH L4->C1 Use Validated Ligand C2 Mix Solutions & Stir C1->C2 C3 Isolate Product (Filtration) C2->C3 C4 Characterize Complex (FT-IR, EA) C3->C4

Fig 3. Experimental workflow for synthesis and characterization.

References

  • Ullah, F., Yu, S.-Y., Li, J. Q., & Ullah, H. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Ullah, F., Yu, S.-Y., Li, J. Q., & Ullah, H. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central.
  • Fathima, A., et al. (Year not specified). Current status of pyrazole and its biological activities. PubMed Central.
  • Chen, H., et al. (Year not specified).
  • Marchetti, F., et al. (Year not specified). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • Portilla, J., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PubMed Central.
  • University of Johannesburg. (Year not specified). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg Repository.
  • Nchimi, V. N., et al. (Year not specified). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PubMed Central.
  • Trofimenko, S. (Year not specified). Coordination chemistry of pyrazole-derived ligands.
  • Kuwata, S. (Year not specified). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central.
  • Forni, A., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
  • Mukherjee, R. (2025). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024).
  • Niedenzu, K. (2007). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews.
  • Pettinari, C. (Year not specified). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Camerino.
  • Vicente, C., et al. (Year not specified). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole cores are foundational scaffolds in pharmaceuticals and agrochemicals, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is often plagued by the formation of undesired regioisomers.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles, to empower you to solve these challenges in your own laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the classical Knorr-type pyrazole synthesis.

Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?

The formation of regioisomeric mixtures arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1] The hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl has two electrophilic carbonyl carbons that differ in their reactivity due to electronic and steric effects. The initial nucleophilic attack can occur from either nitrogen atom onto either carbonyl carbon, leading to two different cyclization pathways and, ultimately, a mixture of pyrazole regioisomers.

Q2: How do the substituents on the 1,3-dicarbonyl (R¹ and R³) influence which regioisomer is formed?

The electronic nature of the R¹ and R³ groups is the dominant factor. The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack is favored at the most electrophilic (electron-deficient) carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): A strong EWG (like -CF₃ or -CO₂Et) on one side of the dicarbonyl will make the adjacent carbonyl carbon significantly more electrophilic. The initial hydrazine attack will preferentially occur at this position.[1]

  • Electron-Donating Groups (EDGs): An EDG will decrease the electrophilicity of the nearby carbonyl, disfavoring attack at that site.

  • Steric Hindrance: Bulky R¹ or R³ groups can sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl, although electronic effects are typically more influential.

Q3: Which nitrogen on a substituted hydrazine (R-NH-NH₂) is more nucleophilic?

This is a common point of confusion. In a substituted hydrazine like methylhydrazine (CH₃-NH-NH₂), the terminal -NH₂ group (N2) is generally considered more nucleophilic and less sterically hindered than the substituted nitrogen (N1). Therefore, the initial attack on the dicarbonyl is more likely to occur via the -NH₂ nitrogen. However, the reaction conditions, particularly pH, can modulate this reactivity.

Q4: How does reaction pH affect the regiochemical outcome?

The pH of the reaction medium is a critical and often overlooked parameter for controlling regioselectivity.

  • Acidic Conditions (pH 0-6.9): Under acidic catalysis, a carbonyl oxygen is protonated, which significantly enhances its electrophilicity.[3][4] This protonation will preferentially occur on the carbonyl adjacent to the more electron-donating (more basic) substituent. The hydrazine, now acting as a weaker nucleophile (as it is also partially protonated), will attack this activated carbonyl. This can be used to steer the reaction towards a specific isomer.

  • Neutral/Basic Conditions: In the absence of acid, the intrinsic electronic properties of the dicarbonyl's substituents dictate the site of initial attack.

Part 2: Troubleshooting Guides & Protocols

This section provides actionable solutions to common experimental problems.

Problem 1: My reaction between an unsymmetrical diketone and methylhydrazine yields a nearly 1:1 mixture of regioisomers. How can I favor one isomer?

This is a classic challenge, especially when the electronic characters of the dicarbonyl substituents are similar.

Diagnosis:

A 1:1 mixture indicates that the two carbonyl groups of your diketone have comparable reactivity under your current conditions (e.g., refluxing in ethanol). The small energetic differences guiding the reaction pathways are not sufficient to provide selectivity.

Solution 1: Leverage Solvent Effects with Fluorinated Alcohols

Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard solvents like ethanol can dramatically improve regioselectivity.[1]

Causality (The "Why"): Fluorinated alcohols are highly polar and have unique hydrogen-bonding capabilities. They can form a hemiketal intermediate preferentially with the more electrophilic carbonyl group of the dicarbonyl.[1] This effectively "protects" or deactivates that carbonyl, forcing the hydrazine to attack the other, less reactive carbonyl group. This solvent-induced differentiation in carbonyl reactivity is often sufficient to push the reaction toward a single regioisomer.

Experimental Protocol:

  • Dissolve your 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.2 M.

  • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the TFE under reduced pressure.

  • Work up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Purify the product by column chromatography to isolate the major regioisomer.

Data Snapshot: Solvent Effect on Regioselectivity

The following table, adapted from literature data, illustrates the powerful effect of solvent choice on the reaction of various dicarbonyls with hydrazines.[1]

EntryDicarbonyl Substituents (R¹, R²)Hydrazine (R³)SolventRegioisomeric Ratio (Major:Minor)
12-Furyl, CF₃CH₃EtOH36:64
22-Furyl, CF₃CH₃TFE85:15
32-Furyl, CF₃CH₃HFIP97:3
4Phenyl, CF₃PhenylEtOH24:76
5Phenyl, CF₃PhenylTFE81:19
6Phenyl, CF₃PhenylHFIP99:1

Data sourced from J. Org. Chem.[1]

Solution 2: Exploit pH Control with Acid Catalysis

As discussed in the FAQs, deliberately running the reaction under acidic conditions can invert or enhance selectivity.

Causality (The "Why"): By adding a sub-equivalent amount of a strong acid, you force the reaction through a pathway dictated by which carbonyl is more readily protonated. This allows you to override the inherent electronic preferences that may be leading to a mixture under neutral conditions.

Experimental Protocol:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or dioxane.

  • Add a catalytic amount of a strong acid (e.g., 0.1 eq of H₂SO₄ or TFA).

  • Stir for 5-10 minutes to allow for equilibration and protonation.

  • Slowly add the substituted hydrazine (1.1 eq).

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, quench the acid with a mild base (e.g., saturated NaHCO₃ solution) before workup.

  • Extract, dry, and purify as standard.

Problem 2: My desired regioisomer is the minor product. How can I reverse the selectivity?

This situation requires a more fundamental change in strategy to favor the alternative reaction pathway.

Diagnosis:

Your current reaction conditions strongly favor the formation of the undesired isomer. This is likely due to a dominant electronic or steric factor in your substrates. To reverse this, you must fundamentally alter the mechanism of the cyclization.

Workflow: Decision-Making for Reversing Regioselectivity

Sources

Optimization

Technical Support Center: Purification of Pyrazole Compounds by Recrystallization

Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their synthetic endeavors. As a cornerstone of heterocyclic chemistry, the pyrazole core is integral to a vast array of pharmaceuticals and functional materials.[1][2][3] Achieving high purity of these compounds is paramount for downstream applications, and recrystallization remains a primary and indispensable technique for this purpose.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the recrystallization of pyrazole derivatives. Our approach is rooted in first principles of physical organic chemistry and crystallization science to empower you with the knowledge to not just solve immediate purification issues, but to also proactively design robust and efficient crystallization protocols.

Part 1: Troubleshooting Guide - Common Issues in Pyrazole Recrystallization

This section addresses the most frequently encountered problems during the recrystallization of pyrazole compounds. Each issue is presented in a question-and-answer format, providing not only a solution but also a mechanistic explanation to foster a deeper understanding of the crystallization process.

Q1: My pyrazole compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling.[4] This occurs when the pyrazole derivative's melting point is lower than the temperature at which it becomes supersaturated in the chosen solvent. The resulting oil is often a supersaturated solution of the compound in itself and can trap impurities, thus hindering purification.

Causality & Underlying Principles:

  • High Solute Concentration: Rapid cooling of a highly concentrated solution can lead to a state of high supersaturation at a temperature above the compound's melting point.

  • Presence of Impurities: Impurities can significantly depress the melting point of your pyrazole compound, making it more prone to oiling out.

  • Inappropriate Solvent Choice: A solvent in which the pyrazole derivative is excessively soluble, even at lower temperatures, can promote oiling out.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% volume increase) to reduce the supersaturation upon cooling.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or a beaker of warm water can facilitate this. Slow cooling provides the molecules with sufficient time to orient themselves into a crystal lattice.

  • Solvent System Modification:

    • Increase Solvent Polarity: If using a non-polar solvent, try a more polar one. Pyrazoles, being polar heterocycles, often have better solubility profiles in alcohols or aqueous mixtures.

    • Introduce an Anti-Solvent: If your pyrazole is highly soluble in a particular solvent (e.g., acetone), you can add a miscible "anti-solvent" (a solvent in which it is poorly soluble, like water or hexane) dropwise to the warm solution until slight turbidity is observed. Then, reheat to dissolve the turbidity and cool slowly.

  • Seed Crystals: Introduce a few seed crystals of the pure pyrazole compound into the cooled, supersaturated solution to induce crystallization at a lower temperature.

Q2: I am getting a very low yield of my recrystallized pyrazole. What are the likely causes and how can I improve it?

Answer:

A low recovery of your pyrazole compound post-recrystallization is a common issue that can often be rectified by optimizing the experimental parameters. The primary reasons for low yield are using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

Causality & Underlying Principles:

  • Excess Solvent: The most frequent cause of low yield is dissolving the crude product in too much solvent. Since a small amount of the compound will always remain dissolved in the mother liquor, using an excess of solvent will lead to significant product loss.[4]

  • Sub-optimal Solvent: The ideal solvent should dissolve the pyrazole compound well at high temperatures but poorly at low temperatures. If the solubility at low temperature is still significant, the recovery will be poor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the crude pyrazole. Add the solvent in small portions to the heated solid, waiting for it to boil and dissolve as much solid as possible before adding more.[5]

  • Optimize Solvent Choice: If the yield is consistently low, consider a different solvent or a mixed solvent system. A good starting point for many pyrazole derivatives are alcohols like ethanol or isopropanol, or mixtures with water.[6]

  • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover a "second crop" of crystals by evaporating a portion of the solvent and re-cooling the solution. Be aware that the purity of the second crop may be lower than the first.

  • Efficient Hot Filtration: To prevent premature crystallization during hot filtration, use a pre-heated funnel and receiving flask. Also, add a small excess of solvent (around 5-10%) before filtration to keep the compound in solution. This excess can be evaporated after filtration and before cooling.

  • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your pyrazole compound.

Q3: My recrystallized pyrazole compound is still impure. How can I improve the purity?

Answer:

The persistence of impurities after recrystallization suggests that the chosen solvent is not effectively differentiating between your product and the contaminants, or that the crystallization process itself is trapping impurities.

Causality & Underlying Principles:

  • Co-crystallization: If an impurity has a similar structure and polarity to your pyrazole derivative, it may co-crystallize within the same lattice.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystals.[7] Slower crystal growth allows for the selective incorporation of the desired molecules into the lattice.

  • Inadequate Washing: Residual mother liquor, which is rich in impurities, may remain on the surface of the crystals if they are not washed properly after filtration.

Troubleshooting Protocol:

  • Optimize Cooling Rate: As a primary measure, slow down the cooling process. A slower rate encourages the formation of larger, purer crystals.[7]

  • Change the Solvent: The solubility of the impurity and the desired pyrazole will vary in different solvents. Experiment with solvents of different polarities to find one that leaves the impurity in the mother liquor.

  • Perform a Second Recrystallization: If the purity improves but is still not satisfactory, a second recrystallization in the same or a different solvent can be effective.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing a novel pyrazole derivative?

A1: For most pyrazole derivatives, which are moderately polar compounds, alcohols such as ethanol and isopropanol are excellent starting points.[6] They often provide the desired solubility profile of being a good solvent when hot and a poor solvent when cold. Acetone can also be effective, but sometimes the high solubility at room temperature can lead to lower yields.[6] For less polar pyrazoles, toluene or ethyl acetate might be suitable. For highly polar or salt forms of pyrazoles, aqueous mixtures or even water can be used.[6][8] A systematic approach using small-scale solubility tests is highly recommended.

Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?

A2: Place approximately 20-30 mg of your crude pyrazole in a small test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves, the solvent is likely too good for recrystallization. If it doesn't dissolve, gently heat the test tube. If the compound dissolves upon heating, it is a potential candidate. Finally, cool the test tube to room temperature and then in an ice bath to see if crystals form. Repeat this process with a range of solvents to identify the most suitable one.

Q3: Can I use a mixed solvent system for my pyrazole recrystallization?

A3: Yes, mixed solvent systems are very powerful for recrystallization. This is typically done by dissolving the pyrazole in a "good" solvent (one in which it is very soluble) and then adding a "poor" or "anti-solvent" (one in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and cooled slowly. A common example for pyrazoles is an ethanol/water mixture.

Q4: My pyrazole is a salt (e.g., hydrochloride). How does this affect recrystallization?

A4: Pyrazole salts are generally more polar than their free-base counterparts. Therefore, more polar solvents such as water, methanol, or ethanol are often required for their recrystallization.[8] In some cases, a purification strategy can involve converting the crude pyrazole free-base into a salt, recrystallizing the salt to achieve high purity, and then neutralizing it back to the pure free-base.[8]

Part 3: Experimental Protocols & Data

Standard Recrystallization Protocol for a Generic Pyrazole Derivative

This protocol provides a step-by-step methodology for the recrystallization of a solid pyrazole compound.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude pyrazole compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add the minimum amount of hot ethanol to dissolve the solid completely. Add the solvent in small portions, allowing the solution to reach boiling before adding more.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to speed up the process. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize yield, once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Guide for Pyrazole Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a list of common solvents and their properties, which can be used as a starting point for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Pyrazoles
Water10080.1Good for highly polar or salt forms of pyrazoles. Often used as an anti-solvent with alcohols.[6]
Ethanol7824.5An excellent first choice for many pyrazole derivatives.[6]
Isopropanol8219.9Similar to ethanol, can offer a slightly different solubility profile.[6]
Methanol6532.7Good solvent, but its lower boiling point can sometimes lead to rapid evaporation.
Acetone5620.7A strong solvent for many pyrazoles; may result in lower yields due to high solubility at room temperature.[6][9]
Ethyl Acetate776.0Suitable for pyrazoles of intermediate polarity.
Toluene1112.4A good choice for less polar pyrazole derivatives.
Hexane691.9Generally a poor solvent for pyrazoles, but can be an effective anti-solvent.

Part 4: Visualization of Workflows

Troubleshooting Workflow for Pyrazole Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of pyrazole compounds.

G start Start Recrystallization dissolve Dissolve Pyrazole in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Form observe->crystals_ok Success oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield of Crystals observe->low_yield Problem impure Crystals are Impure observe->impure Problem no_crystals No Crystals Form observe->no_crystals Problem filter_dry Filter, Wash & Dry crystals_ok->filter_dry end_ok Pure Product filter_dry->end_ok reheat_dilute Re-heat & Dilute oiling_out->reheat_dilute reduce_solvent Use Less Solvent in Next Attempt low_yield->reduce_solvent second_crop Evaporate Mother Liquor for Second Crop low_yield->second_crop check_cold_sol Check Cold Solubility/ Change Solvent low_yield->check_cold_sol recrystallize_again Re-recrystallize impure->recrystallize_again scratch_flask Scratch Inner Wall of Flask no_crystals->scratch_flask reheat_dilute->cool slow_cool Cool Even Slower reheat_dilute->slow_cool If persists change_solvent_oil Change Solvent/ Use Anti-Solvent slow_cool->change_solvent_oil If persists slower_cool_impure Cool Slower recrystallize_again->slower_cool_impure wash_better Wash Thoroughly with Cold Solvent slower_cool_impure->wash_better charcoal Use Charcoal (if colored) wash_better->charcoal seed_crystal Add Seed Crystal scratch_flask->seed_crystal If no success evaporate_some Evaporate Some Solvent & Re-cool seed_crystal->evaporate_some If no success evaporate_some->cool

Caption: A decision tree for troubleshooting common pyrazole recrystallization issues.

References

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020, December 12). National Center for Biotechnology Information. Retrieved from [Link]

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.). Google Patents.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). ACS Publications. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. Retrieved from [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of impurities on crystal growth. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021, October 10). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Reagents for Pyrazole Synthesis

From the desk of a Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond traditional synthetic routes and explore alternative reagents. The pyrazole core is a cornerstone in medicinal chemistry, present in numerous blockbuster drugs.[1][2] However, classical synthetic methods, often relying on hazardous reagents like hydrazine and harsh reaction conditions, present significant challenges in modern, safety- and sustainability-conscious laboratories.

This resource provides practical, field-tested insights into troubleshooting common issues encountered when employing these alternative methods. It is structured in a question-and-answer format to directly address the specific problems you may face at the bench.

Section 1: Hydrazine-Free Synthesis Strategies

The toxicity and instability of hydrazine hydrate have driven the development of numerous alternative nitrogen sources for the construction of the pyrazole ring. This section addresses common issues with these "hydrazine-free" approaches.

FAQ 1: My [3+2] cycloaddition reaction using a diazo compound and an alkyne is giving low yields and multiple byproducts. What's going wrong?

Answer: This is a common issue often related to the stability of the diazo compound and the reaction conditions. Let's break down the potential causes and solutions.

Causality: Diazo compounds can be unstable and prone to side reactions, such as carbene formation, especially under thermal or photolytic conditions. The regioselectivity of the cycloaddition can also be a challenge, leading to a mixture of pyrazole isomers.

Troubleshooting Steps:

  • In Situ Generation: Instead of isolating the potentially hazardous diazo compound, consider generating it in situ. A popular method is the reaction of a tosylhydrazone with a base. This ensures a low, steady concentration of the diazo species, minimizing side reactions.

  • Catalyst Choice: While many [3+2] cycloadditions are thermally driven, catalysis can significantly improve yields and selectivity. For instance, copper and rhodium catalysts are known to facilitate these reactions under milder conditions.

  • Solvent Effects: The polarity of the solvent can influence the stability of the diazo compound and the transition state of the cycloaddition. A solvent screen, trying both polar aprotic (e.g., acetonitrile, DMF) and nonpolar (e.g., toluene, dichloromethane) solvents, is recommended.

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at lower temperatures for a longer duration can sometimes suppress byproduct formation. Conversely, for some substrates, a short burst of high temperature via microwave irradiation can be beneficial.

Experimental Protocol: In Situ Generation of Diazo Compounds for Pyrazole Synthesis
  • To a solution of the starting ketone (1.0 equiv) in methanol (0.2 M) is added tosylhydrazine (1.1 equiv).

  • The mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates complete formation of the tosylhydrazone.

  • The solvent is removed under reduced pressure.

  • The crude tosylhydrazone is redissolved in anhydrous toluene (0.2 M) and the alkyne (1.2 equiv) is added.

  • Sodium methoxide (2.0 equiv) is added portion-wise over 10 minutes at 80 °C.

  • The reaction is stirred at 80 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

FAQ 2: I'm attempting a multicomponent reaction (MCR) to synthesize a polysubstituted pyrazole, but the reaction is messy and purification is a nightmare. How can I improve this?

Answer: The beauty of MCRs is their efficiency in building molecular complexity in a single step.[3] However, this complexity can also lead to a multitude of potential side reactions if not properly controlled.

Causality: The success of an MCR depends on the delicate balance of reactivities of the starting materials. If one component reacts too quickly with itself or another component in an unintended way, a complex mixture will result.

Troubleshooting Workflow:

MCR_Troubleshooting start Low Yield / Messy Reaction order Optimize Order of Addition start->order Is one component self-condensing? concentration Adjust Reactant Concentrations order->concentration Still complex? catalyst Screen Catalysts concentration->catalyst Minor improvement? solvent Change Solvent System catalyst->solvent Regioselectivity issues? temp Modify Temperature Profile solvent->temp Reaction stalled? purification Successful Synthesis temp->purification Success!

Caption: Troubleshooting workflow for multicomponent pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Order of Addition: The sequence in which you add your reagents can be critical. For example, in a reaction involving an aldehyde, a β-ketoester, and a hydrazine equivalent, pre-forming the hydrazone from the aldehyde and hydrazine before adding the β-ketoester can prevent unwanted side reactions of the aldehyde.[4]

  • Concentration: High concentrations can sometimes favor the desired product formation. However, in other cases, slow addition of one component under dilute conditions (pseudo-dilution) can prevent its self-condensation or polymerization.

  • Catalyst Screening: Many MCRs for pyrazole synthesis are catalyzed by acids or bases. The strength and amount of the catalyst can be crucial. Try screening a range of catalysts from mild (e.g., acetic acid, triethylamine) to strong (e.g., p-toluenesulfonic acid, sodium ethoxide). Metal catalysts, such as those based on copper or palladium, can also open up new reaction pathways.[5]

  • Solvent Choice: The solvent can influence which reaction pathway is favored. Protic solvents like ethanol can participate in the reaction by forming hydrogen bonds, while aprotic solvents like THF or toluene will not.

Section 2: Greener and More Sustainable Approaches

The principles of green chemistry are increasingly important in modern synthesis. This section focuses on troubleshooting alternative energy sources and greener solvent systems.

FAQ 3: My microwave-assisted synthesis is giving inconsistent results and sometimes leads to charring. How can I achieve reproducible outcomes?

Answer: Microwave synthesis is a powerful tool for accelerating reactions, but it requires careful optimization. Inconsistent results often stem from uneven heating or "hotspot" formation.

Causality: Microwave energy is absorbed by polar molecules, leading to rapid heating. If the reaction mixture is not homogeneous or contains components with vastly different dielectric properties, localized overheating (hotspots) can occur, leading to decomposition.

Troubleshooting and Optimization:

ParameterProblemSolutionRationale
Stirring Inadequate or no stirringUse a dedicated microwave-safe stir bar and ensure vigorous stirring.Promotes even heat distribution and prevents localized overheating.
Solvent Volume Too little solventEnsure the reaction vessel is filled to the minimum recommended volume.Provides a sufficient heat sink to absorb and distribute microwave energy.
Power Setting Power is too highUse a lower, constant power setting or temperature control mode.Allows for more controlled heating and prevents rapid temperature spikes that can lead to decomposition.
Vessel Type Using inappropriate vesselsUse vessels specifically designed for microwave synthesis.Ensures proper sealing and pressure management, preventing solvent boiling and potential accidents.
FAQ 4: I'm trying to use a deep eutectic solvent (DES) for my pyrazole synthesis, but my starting materials are not fully soluble, and the reaction is sluggish. What can I do?

Answer: Deep eutectic solvents are an exciting class of green solvents, but their physical properties can vary significantly, impacting substrate solubility and reaction kinetics.

Causality: A DES is a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), and its properties are determined by the choice of these components. If the polarity of the DES doesn't match that of your substrates, you'll encounter solubility issues. The viscosity of the DES can also affect reaction rates by limiting mass transport.

Troubleshooting Steps:

  • DES Composition: Don't be afraid to experiment with different DES compositions. For example, if your substrates are nonpolar, a DES with a more hydrophobic component might be more suitable. Common DESs include choline chloride mixed with urea, glycerol, or ethylene glycol.

  • Temperature: Gently warming the DES can decrease its viscosity and improve solubility. However, be mindful of the thermal stability of your reactants.

  • Co-solvent: Adding a small amount of a co-solvent (e.g., ethanol, water) can sometimes dramatically improve solubility without significantly altering the "green" credentials of the reaction.

  • Energy Input: If the reaction is sluggish even with good solubility, consider using ultrasound (sonication) or microwave irradiation in conjunction with the DES. These energy sources can help overcome the high viscosity and enhance reaction rates. A simple method for the synthesis of pyrazole derivatives can be carried out by the cyclization of a nitrile with hydrazine hydrate using sonication.[2]

Section 3: Alternative Reagent Quick Reference

Reagent ClassAlternative ReagentKey AdvantagesCommon Issues
Hydrazine Source TosylhydrazonesSafer, solid, stableRequires a base for activation
HydroxylamineReadily availableCan lead to isoxazole formation
1,3-Dicarbonyl Source α,β-Unsaturated ketones/aldehydesReadily available, diverseRegioselectivity can be an issue
Propargyl alcoholsMild conditionsMay require a catalyst
Energy Source Microwave IrradiationRapid reaction timesRequires specialized equipment, potential for hotspots
Ultrasound (Sonication)Enhanced reaction rates, especially in heterogeneous mixturesCan be less effective for large-scale reactions
Solvent Deep Eutectic Solvents (DES)Green, recyclable, tunableHigh viscosity, potential solubility issues
WaterThe ultimate green solventLimited solubility for nonpolar substrates
Reaction Scheme: General Pyrazole Synthesis from 1,3-Diketones

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and versatile method for pyrazole synthesis.[1][6]

Pyrazole_Synthesis diketone 1,3-Diketone intermediate Intermediate diketone->intermediate + hydrazine Hydrazine (or alternative) hydrazine->intermediate pyrazole Pyrazole intermediate->pyrazole - H2O (Cyclization)

Caption: A generalized reaction scheme for pyrazole synthesis.

This guide is intended to be a starting point for troubleshooting your pyrazole syntheses using alternative reagents. Remember that every reaction is unique, and systematic optimization of reaction parameters is key to success.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Optimization

Troubleshooting common side reactions in pyrazole synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of constructing the pyrazole core. Pyrazole synthesis, while a cornerstone of heterocyclic chemistry, is not without its challenges. Common hurdles include the formation of regioisomers, incomplete reactions, and the emergence of unexpected byproducts.

This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern these reactions. By understanding the "why" behind a side reaction, you are better equipped to prevent it. The following troubleshooting guides and frequently asked questions are based on established literature and practical laboratory experience to ensure you can optimize your synthetic routes for higher yields and purity.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during your pyrazole synthesis experiments in a question-and-answer format.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is arguably the most common side reaction in pyrazole synthesis, particularly in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The hydrazine has two non-equivalent nitrogen atoms, and either can initiate the cyclization, leading to two different products.

Underlying Causality: The regioselectivity is a delicate balance of steric and electronic factors of both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[2]

  • Electronic Effects: The initial attack of the hydrazine nitrogen occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl group towards nucleophilic attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically encumbered pathway.

  • pH: The pH of the reaction medium is critical. In acidic conditions, the reaction is initiated by the attack of the more nucleophilic nitrogen of the hydrazine. In neutral or basic conditions, the mechanism can be more complex, sometimes involving different intermediates that can influence the final regioisomeric ratio.[2]

Troubleshooting Protocol:

  • Solvent Modification: The polarity and nature of the solvent can significantly influence regioselectivity. If you are using a protic solvent like ethanol, consider switching to a dipolar aprotic solvent such as DMF or NMP.[2] In some cases, fluorinated alcohols have been shown to improve regioselectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • pH Adjustment:

    • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as HCl, can accelerate the dehydration steps and improve yields and regioselectivity.[2] It is often beneficial to use the hydrochloride salt of the hydrazine directly.

    • Base Catalysis: In some syntheses, particularly those involving α,β-unsaturated ketones, a base is used. The choice of base can influence the outcome.

Preventative Measures:

  • Strategic Choice of Starting Materials: When possible, choose symmetrical 1,3-dicarbonyl compounds or hydrazines to avoid the issue of regioisomerism altogether.

  • Use of Protecting Groups: Temporarily protecting one of the nitrogen atoms of the hydrazine can direct the cyclization, though this adds extra steps to the synthesis.

Issue 2: My reaction is incomplete, and I'm isolating unreacted starting materials and/or a stable intermediate. What's going wrong?

An incomplete reaction in pyrazole synthesis often points to the formation of stable intermediates that are slow to convert to the final aromatic product. The most common intermediates are pyrazolines (from α,β-unsaturated ketones) or hydroxylpyrazolidines (in the Knorr synthesis).[2] The final aromatization step, which involves the elimination of water, is often the rate-determining step.[3]

Underlying Causality:

  • Insufficient Driving Force for Dehydration: The elimination of water to form the aromatic pyrazole ring is often the slowest step. If the conditions are not sufficiently forcing (e.g., too low temperature, neutral pH), the reaction can stall at the hydroxylpyrazolidine intermediate.

  • Stable Pyrazoline Formation: When using α,β-unsaturated ketones, the initial Michael addition and cyclization lead to a pyrazoline, which requires a subsequent oxidation step to aromatize to the pyrazole.[1][2] If the oxidant is omitted or is not effective, the pyrazoline will be the major product.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for the dehydration step.

  • Acid Catalysis: As mentioned for regioselectivity, adding a catalytic amount of acid can significantly accelerate the dehydration of the hydroxylpyrazolidine intermediate.

  • Introduce an Oxidant (for pyrazoline intermediates): If you are starting from an α,β-unsaturated ketone (chalcone), an oxidizing agent is often required. Common choices include:

    • Iodine in the presence of an acid.[2]

    • Oxygen (from air) with a suitable catalyst.

    • Other mild oxidants.

Preventative Measures:

  • One-Pot Procedures: For syntheses starting from α,β-unsaturated ketones, consider a one-pot protocol that includes the oxidation step without isolating the pyrazoline intermediate.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction to ensure the disappearance of both starting materials and intermediates.

Issue 3: I'm observing a significant amount of a higher molecular weight byproduct. Could this be a dimer or other oligomer?

While less commonly reported than regioisomerism, the formation of higher molecular weight byproducts can occur. One recently identified byproduct in the Knorr synthesis is a di-addition intermediate, where two molecules of hydrazine react with one molecule of the 1,3-dicarbonyl.

Underlying Causality:

  • Di-addition Intermediate: A study by Schrecker et al. (2022) identified a stable intermediate resulting from the addition of two molecules of phenylhydrazine to one molecule of a 1,3-diketone.[3] This intermediate can be slow to convert to the final pyrazole product.

  • Potential for Dimerization/Trimerization: Although not extensively documented in standard pyrazole syntheses, it is mechanistically plausible for reactive intermediates or the final pyrazole product (if it possesses reactive functional groups) to undergo further reactions. For example, a pyrazole with a pendant electrophilic or nucleophilic group could potentially react with another molecule of the same species.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 1,3-dicarbonyl compound may help to minimize the formation of the di-hydrazine addition product.

  • Order of Addition: Adding the hydrazine slowly to the solution of the 1,3-dicarbonyl can help to maintain a low concentration of the hydrazine and disfavor the di-addition reaction.

  • Purification: These higher molecular weight byproducts are often significantly less polar or more polar than the desired pyrazole, making them separable by column chromatography or crystallization.

Preventative Measures:

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to oligomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

The most prevalent method for synthesizing pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This includes β-diketones, β-ketoesters, and β-ketoaldehydes. Another very common route involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes.[1][2]

Q2: How do I choose the right solvent for my pyrazole synthesis?

The choice of solvent is critical and can impact reaction rate, yield, and regioselectivity.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most traditionally used solvents. They are good at solvating the starting materials and any ionic intermediates. Acetic acid can also act as a catalyst for the dehydration step.

  • Dipolar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to improve regioselectivity in some cases, particularly in the synthesis of 1-arylpyrazoles.[2]

  • Non-polar Solvents (e.g., Toluene, Xylene): These are often used for reactions that require higher temperatures and azeotropic removal of water to drive the reaction to completion.

Q3: My pyrazole product is difficult to purify. What are some effective purification strategies?

Purification of pyrazoles can be challenging, especially when a mixture of regioisomers is formed, as they often have very similar polarities.

  • Column Chromatography: This is the most common method for separating pyrazole products from side products and unreacted starting materials. A careful selection of the mobile phase is crucial for separating regioisomers. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Crystallization: If your pyrazole product is a solid, crystallization can be a highly effective method for purification, especially for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from non-basic impurities by an acid-base extraction. However, this is not always effective for separating regioisomers from each other.

Visualizing Reaction Pathways and Troubleshooting

To better understand the choices and potential pitfalls in pyrazole synthesis, the following diagrams illustrate key concepts.

Knorr_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl 1,3-Dicarbonyl N1_attack Attack by N1 Dicarbonyl->N1_attack N2_attack Attack by N2 Dicarbonyl->N2_attack Hydrazine Substituted Hydrazine Hydrazine->N1_attack Hydrazine->N2_attack Intermediate1 Hydroxylpyrazolidine 1 N1_attack->Intermediate1 Cyclization Intermediate2 Hydroxylpyrazolidine 2 N2_attack->Intermediate2 Cyclization Regioisomer1 Regioisomer A Intermediate1->Regioisomer1 Dehydration Regioisomer2 Regioisomer B Intermediate2->Regioisomer2 Dehydration

Caption: Regioisomer formation in the Knorr pyrazole synthesis.

Troubleshooting_Flowchart Start Reaction Analysis Problem Identify Primary Issue Start->Problem Regioisomers Mixture of Regioisomers Problem->Regioisomers Poor Selectivity Incomplete Incomplete Reaction Problem->Incomplete Stalled Reaction Byproducts High MW Byproducts Problem->Byproducts Unexpected Peaks Solve_Regio Adjust Solvent Modify Temperature Control pH Regioisomers->Solve_Regio Solve_Incomplete Increase Temperature Add Acid Catalyst Add Oxidant (if needed) Incomplete->Solve_Incomplete Solve_Byproducts Control Stoichiometry Slow Addition of Reagent Optimize Concentration Byproducts->Solve_Byproducts Purify Purification Strategy (Chromatography/Crystallization) Solve_Regio->Purify Solve_Incomplete->Purify Solve_Byproducts->Purify

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

General Protocol for Minimizing Regioisomer Formation in the Knorr Synthesis

This protocol provides a starting point for optimizing the regioselectivity of a Knorr pyrazole synthesis.

StepProcedureRationale
1. Reagent Prep Dissolve the 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylacetamide (DMAc). If not using the hydrochloride salt of the hydrazine, add 1.1 equivalents of HCl (e.g., 4M in dioxane).Using a dipolar aprotic solvent and ensuring acidic conditions can enhance regioselectivity.[2]
2. Hydrazine Add In a separate flask, dissolve the substituted hydrazine (or its HCl salt) (1.05 eq) in a minimal amount of DMAc. Add this solution dropwise to the stirred dicarbonyl solution at 0 °C over 30 minutes.Slow addition helps to control the reaction rate and can prevent side reactions. A low temperature favors the kinetically controlled, and often more selective, pathway.
3. Reaction Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.Monitoring ensures the reaction goes to completion and allows for timely workup.
4. Workup Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.The basic wash neutralizes the acid catalyst. Standard extraction procedures isolate the crude product.
5. Purification Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.Chromatography is typically necessary to separate the desired regioisomer from any minor isomer and other impurities.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2026, from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7998. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. [Link]

  • Banu, K., & Kumar, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1264-1283. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Multicom-ponent Pyrazole Synthesis

Welcome to the technical support center for the optimization of multicomponent pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of multicomponent pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during these complex and valuable reactions. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you can approach your experimental design with confidence.

Introduction to Multicomponent Pyrazole Synthesis

Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize these important heterocycles in a single step from readily available starting materials.[1][3] However, the successful execution of MCRs for pyrazole synthesis often requires careful optimization of various reaction parameters. This guide will walk you through common issues and provide evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the multicomponent synthesis of pyrazoles in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired pyrazole. What are the likely causes and how can I improve it?

Answer:

Low yields in multicomponent pyrazole synthesis can stem from several factors, including suboptimal catalyst activity, inappropriate solvent choice, unfavorable reaction temperature, or incorrect stoichiometry. Let's break down these factors and the strategies to address them.

1.1. Catalyst Selection and Optimization:

The choice of catalyst is often critical for driving the reaction towards the desired product. Both the type and amount of catalyst can significantly impact the yield.

  • Lewis Acids: Lewis acid catalysts are frequently employed to activate carbonyl compounds and promote cyclization.[4][5] If you are observing low yields, consider screening a panel of Lewis acids such as Yb(PFO)₃, zinc triflate, or Sc(OTf)₃.[4][5] These catalysts can stabilize the enol tautomer of β-ketoesters, facilitating their reaction with in-situ formed hydrazones.[4][5]

  • Organocatalysts: For certain transformations, organocatalysts like piperidine or L-proline can be effective.[2][6] These are often milder and can offer different selectivity profiles.

  • Nanoparticle Catalysts: The use of heterogeneous catalysts, such as magnetic nanoparticles (e.g., SrFe₁₂O₁₉), can not only improve yields but also simplify purification through easy magnetic separation.[7]

  • Catalyst Loading: The optimal catalyst loading should be determined empirically. While a higher loading might increase the reaction rate, it can also lead to side reactions or purification challenges. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.

1.2. Solvent Effects:

The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and N,N-dimethylacetamide are often good choices for these reactions.[8][9][10]

  • Green Solvents: There is a growing trend towards using more environmentally friendly solvents. Water has been shown to be an excellent solvent for some pyrazole syntheses, sometimes providing higher yields than organic solvents.[1][3] Ionic liquids and deep eutectic solvents are other green alternatives to consider.[2][5] 2,2,2-trifluoroethanol is a notable solvent that can catalyze the reaction by coordinating with carbonyl groups and stabilizing the enol form of 1,3-dicarbonyl compounds.[4][5]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), often with microwave irradiation, can lead to higher yields and shorter reaction times.[2]

1.3. Temperature and Reaction Time:

  • Conventional Heating: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of byproducts.[11] A systematic study of the temperature profile is recommended.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique to significantly reduce reaction times and often improve yields.[6] The rapid and uniform heating provided by microwaves can enhance the efficiency of the reaction.[6]

1.4. Stoichiometry of Reactants:

Ensure that the stoichiometry of your reactants is appropriate. While a 1:1:1 ratio is a common starting point for a three-component reaction, it may be necessary to use a slight excess of one of the more volatile or less reactive components.

Question 2: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] Controlling regioselectivity is crucial for obtaining a single desired product.

2.1. Strategic Addition of Reactants:

The order in which you add your reactants can have a profound impact on regioselectivity. For instance, when using methylhydrazine, it is sometimes beneficial to add it dropwise to the pre-formed enaminone intermediate to prevent the formation of regioisomers.[4][5]

2.2. Choice of Catalyst and Solvent:

The catalyst and solvent can influence the reaction pathway and favor the formation of one regioisomer over another. Steric and electronic factors, governed by the catalyst and the polarity of the solvent, can direct the cyclization step.[4] For example, the use of 2,2,2-trifluoroethanol as a solvent has been shown to provide good regioselectivity in some cases.[4][5]

2.3. Nature of the Starting Materials:

The inherent electronic and steric properties of your substrates will play a significant role. Highly differentiated carbonyl groups in the 1,3-dicarbonyl component will often lead to better regioselectivity.

Question 3: My reaction produces a significant amount of a pyrazoline intermediate instead of the fully aromatized pyrazole. How can I ensure complete conversion?

Answer:

The formation of a 5-hydroxypyrazoline is a common intermediate in many multicomponent pyrazole syntheses.[4][5] The final step is the oxidation to the aromatic pyrazole. If this step is not efficient, you will isolate the pyrazoline as a major byproduct.

3.1. In-situ Oxidation:

  • Atmospheric Oxygen: In many cases, simply stirring the reaction mixture in the presence of air (atmospheric oxygen) is sufficient to drive the oxidation.[4][5]

  • Chemical Oxidants: If aerial oxidation is slow or incomplete, the addition of a mild oxidizing agent may be necessary. IBX (2-iodoxybenzoic acid) has been shown to be effective in ensuring the completion of the oxidation step.[4][5] Another approach is to use bromine for in-situ oxidation of the pyrazoline intermediate.[8] Alternatively, simply heating the pyrazoline in DMSO under an oxygen atmosphere can also lead to the desired pyrazole.[8]

3.2. Catalyst-Assisted Oxidation:

Certain catalysts, such as zinc triflate, can also catalyze the oxidation of the pyrazoline intermediate, leading to increased yields of the final pyrazole product.[4][5]

Question 4: I am having difficulty with the synthesis or handling of my hydrazine starting material. Are there any alternative strategies?

Answer:

The synthetic accessibility and stability of certain hydrazines can be a significant hurdle in pyrazole synthesis.[4][5]

4.1. In-situ Generation of Hydrazines:

A powerful strategy to circumvent this issue is the in-situ generation of the hydrazine reactant. For example, arylhydrazines can be prepared in the reaction vessel from the corresponding arylboronic acids and a protected diimide, followed by deprotection and subsequent cyclocondensation with the 1,3-dicarbonyl compound in a one-pot process.[4][5] This approach avoids the isolation of potentially unstable hydrazine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a multicomponent reaction for pyrazole synthesis?

A1: Multicomponent reactions (MCRs) offer several advantages over traditional multi-step syntheses, including:

  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps.[1][3]

  • Atom Economy: More of the atoms from the starting materials are incorporated into the final product, minimizing waste.[1]

  • Simplicity: Experimental procedures are often simpler and require less purification of intermediates.[1]

  • Diversity: MCRs allow for the rapid generation of a library of compounds by varying the starting materials.[1]

Q2: How do I choose the best starting materials for my desired pyrazole?

A2: The choice of starting materials will dictate the substitution pattern of your final pyrazole. The most common three-component approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and a third component which can be an aldehyde, ketone, or another electrophile. The specific nature of these starting materials will determine the substituents at various positions of the pyrazole ring.

Q3: Are there any "green" approaches to multicomponent pyrazole synthesis?

A3: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis. This includes the use of:

  • Green Solvents: Water, ethanol, ionic liquids, and deep eutectic solvents are being explored as alternatives to hazardous organic solvents.[1][2][3]

  • Catalysis: The use of reusable heterogeneous catalysts, such as magnetic nanoparticles, reduces waste and simplifies product purification.[7]

  • Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.[6]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Pyrazole Synthesis using a Lewis Acid Catalyst

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and the chosen solvent (5-10 mL).

  • Add the Lewis acid catalyst (e.g., Yb(PFO)₃, 10 mol%).

  • Add the hydrazine derivative (1.0 mmol) to the mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) for the required time (monitored by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.

Protocol 2: Microwave-Assisted Three-Component Pyrazole Synthesis

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), the hydrazine derivative (1.0 mmol), and the catalyst (if required).

  • If a solvent is used, add it to the vessel (e.g., 2-3 mL of ethanol or water). For solvent-free conditions, proceed without a solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the optimized temperature and power for the determined time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Visualizations

Workflow for Optimizing a Multicomponent Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Initial Experiment & Analysis cluster_2 Troubleshooting & Optimization A Select Starting Materials (1,3-Dicarbonyl, Hydrazine, etc.) B Choose Initial Conditions (Solvent, Catalyst, Temperature) A->B C Run Reaction B->C D Analyze Results (TLC, LC-MS, NMR) C->D E Low Yield? D->E F Regioisomers? E->F No H Optimize Catalyst (Type, Loading) E->H Yes G Byproducts? F->G No K Vary Order of Addition F->K Yes L Add Oxidizing Agent G->L Yes (e.g., Pyrazoline) M Optimized Protocol G->M No H->C I Optimize Solvent H->I I->C J Optimize Temperature & Reaction Time I->J J->C K->C L->C

Caption: A general workflow for the optimization of a multicomponent pyrazole synthesis.

Decision Tree for Troubleshooting Low Yields

G A Low Yield Observed B Is the catalyst appropriate? A->B C Screen different catalysts (Lewis acids, organocatalysts) B->C No E Is the solvent optimal? B->E Yes D Optimize catalyst loading C->D D->E F Try different solvents (polar aprotic, green solvents) E->F No H Is the temperature correct? E->H Yes G Consider solvent-free conditions F->G G->H I Systematically vary temperature H->I No K Re-evaluate stoichiometry H->K Yes J Try microwave irradiation I->J J->K L Improved Yield K->L

Sources

Optimization

Use of protecting groups in the synthesis of functionalized pyrazoles

A Senior Application Scientist's Guide to Navigating Protecting Group Chemistry Welcome to the technical support center for the synthesis of functionalized pyrazoles. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Protecting Group Chemistry

Welcome to the technical support center for the synthesis of functionalized pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the use of protecting groups in pyrazole synthesis. As your virtual Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your research.

Introduction: The Critical Role of Protecting Groups in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. Their synthesis, however, often requires the strategic use of protecting groups to mask the reactive N-H bond of the pyrazole ring. This allows for selective functionalization at other positions and prevents unwanted side reactions. The choice of protecting group is paramount and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal.[1] This guide will walk you through common challenges and key considerations for successful pyrazole synthesis.

Troubleshooting Guide

Issue 1: Unexpected Deprotection of N-Boc Pyrazole During a Reduction Reaction

Scenario: You are performing a reduction of an ester to an alcohol using sodium borohydride (NaBH₄) on a substrate containing an N-Boc protected pyrazole, and you observe a significant amount of the deprotected pyrazole in your reaction mixture.

Causality: While the tert-butoxycarbonyl (Boc) group is generally considered stable to many reductive conditions, it can be unexpectedly cleaved from certain nitrogen-containing heterocycles, including pyrazoles, in the presence of NaBH₄ in an alcohol solvent like ethanol.[2][3] The proposed mechanism involves the formation of a favored 5-membered ring intermediate where the sodium ion is stabilized by the lone pairs of oxygen and nitrogen, facilitating a nucleophilic attack of the hydride on the carbonyl of the Boc group.[2][3]

Solution:

  • Solvent Change: If possible, switch to an aprotic solvent system for the reduction. For instance, performing the NaBH₄ reduction in a dry aprotic solvent like THF can prevent the deprotection of the N-Boc group.[2][3]

  • Alternative Reducing Agent: Consider using a different reducing agent that is less likely to affect the Boc group. The choice will depend on the specific functional group you are reducing.

  • Orthogonal Protecting Group: If the reduction conditions are not flexible, consider using a protecting group that is stable to NaBH₄ in ethanol. For example, a benzyl (Bn) group, which is typically removed by hydrogenolysis, would be a suitable alternative.

Issue 2: Poor Regioselectivity in C-H Arylation of a Pyrazole

Scenario: You are attempting a direct C-H arylation on a pyrazole, but you are obtaining a mixture of C-arylated isomers, making purification difficult and lowering your yield of the desired product.

Causality: Direct C-H functionalization of N-H or N-alkylated pyrazoles can be non-selective due to the intrinsic reactivity of the pyrazole ring.[4] Protecting the pyrazole nitrogen with a suitable group can direct the regioselectivity of the arylation.

Solution:

  • Utilize a Directing Protecting Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing C-H arylation.[4] The SEM group not only protects the pyrazole nitrogen but also enables regioselective sequential C-H arylation through a "SEM group switch" mechanism.[4]

  • Step-wise Functionalization: By employing a SEM protecting group, you can perform a sequential C-H arylation with complete regiochemical control.[4] This strategy allows for the synthesis of fully substituted pyrazoles with precise control over the position of all substituents.[4]

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction under strongly basic conditions (e.g., using n-BuLi). Which protecting group should I use for my pyrazole?

A1: For reactions involving strong bases like n-butyllithium (n-BuLi), it is crucial to select a protecting group that is stable under these conditions. The tetrahydropyranyl (THP) group is a suitable choice.[5][6][7] N-protected 3-alkyl-pyrazoles with a THP group can be readily deprotonated by n-BuLi at the 5-position of the pyrazole ring.[6]

Q2: I am looking for a "green" and efficient method to protect my pyrazole. What are my options?

A2: A solvent- and catalyst-free method for the protection of pyrazole using 3,4-dihydro-2H-pyran (DHP) to form the N-tetrahydropyran-2-yl (THP) protected pyrazole has been reported.[5][7] This method is quantitative and can be followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot, making it a highly efficient and environmentally friendly approach.[5][7]

Q3: How can I deprotect a p-methoxybenzyl (PMB) protected pyrazole?

A3: The p-methoxybenzyl (PMB) group is a versatile protecting group that can be removed under acidic conditions.[8] Treatment with trifluoroacetic acid (TFA) is a common and effective method for the deprotection of N-PMB pyrazoles to yield the N-unsubstituted pyrazolones.[8]

Q4: I have a tosyl (Ts) protected pyrazole. What are the recommended deprotection conditions?

A4: The tosyl (Ts) group is a robust protecting group. Its removal from a pyrazole nitrogen can be achieved using reagents like tetra-n-butylammonium fluoride (TBAF) or through reductive methods. A specific example involves the use of TEA·HF for N-Ts deprotection in a one-pot synthesis of multisubstituted pyrazoles.[9] The choice of deprotection method will depend on the other functional groups present in your molecule.

Q5: What is an orthogonal protecting group strategy and why is it important in pyrazole synthesis?

A5: An orthogonal set of protecting groups is a collection of groups whose removal is accomplished with reagents and conditions that do not affect the other protecting groups in the set.[1] This is crucial in multi-step syntheses where you need to deprotect one functional group while keeping others protected. For example, you might use a Boc group (acid-labile) and a Fmoc group (base-labile) on different parts of your molecule, allowing for their selective removal. In pyrazole synthesis, this allows for complex functionalization patterns to be achieved with high precision.

Experimental Protocols

Protocol 1: N-Boc Protection of Pyrazole

This protocol is a general guideline and may need to be optimized for your specific substrate.

Materials:

  • Pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole (1.0 eq) in DCM or THF.

  • Add Et₃N (1.1 eq) or a catalytic amount of DMAP.

  • Add Boc₂O (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of N-Boc Pyrazole using NaBH₄ in Ethanol

This protocol describes a specific method for the deprotection of N-Boc pyrazoles.[2][3]

Materials:

  • N-Boc protected pyrazole

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH) (95% or dry)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol.

  • Add NaBH₄ (1.5-3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

  • Evaporate the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary

Protecting GroupCommon AbbreviationStability (Stable to)Lability (Cleaved by)Key Considerations
tert-ButoxycarbonylBocBasic hydrolysis, catalytic reduction, many nucleophiles[10]Strong acids (TFA, HCl), NaBH₄ in EtOH[2][3][10]Widely used, but can be unexpectedly cleaved.
2-(Trimethylsilyl)ethoxymethylSEMVarious conditions for C-H arylationFluoride sources (TBAF), strong acidsExcellent for directing regioselective C-H functionalization.[4]
TetrahydropyranylTHPStrong bases (n-BuLi), Grignard reagentsAcidic hydrolysisGood for reactions involving strong organometallic bases.[5][6][7]
p-MethoxybenzylPMBAcylation conditionsTrifluoroacetic acid (TFA), oxidative or hydrogenolytic methods[8]Useful for syntheses requiring subsequent N-unsubstituted pyrazolones.[8]
p-ToluenesulfonylTosylAcidic and many oxidative/reductive conditionsStrong reducing agents, TBAF, TEA·HF[9]A robust protecting group for more demanding reaction sequences.

Visualizing Protecting Group Strategy

Decision-Making Workflow for Pyrazole N-Protection

Protecting_Group_Selection start Start: Need to functionalize a pyrazole downstream_chem What is the key downstream chemistry? start->downstream_chem strong_base Strong Base (e.g., n-BuLi)? downstream_chem->strong_base Basicity acidic_cond Acidic Conditions? downstream_chem->acidic_cond Acidity reductive_cond Reductive Conditions? downstream_chem->reductive_cond Redox ch_arylation Regioselective C-H Arylation? downstream_chem->ch_arylation Selectivity strong_base->downstream_chem No use_thp Use THP strong_base->use_thp Yes acidic_cond->downstream_chem No use_pmb_ts Consider PMB or Tosyl acidic_cond->use_pmb_ts Yes check_boc_stability Check Boc stability (consider solvent/reagent) reductive_cond->check_boc_stability Yes (e.g., NaBH4/EtOH) boc_ok Boc may be suitable reductive_cond->boc_ok No / Mild conditions ch_arylation->downstream_chem No use_sem Use SEM ch_arylation->use_sem Yes check_boc_stability->use_pmb_ts Boc unstable

Caption: A flowchart to guide the selection of an appropriate N-protecting group for pyrazole synthesis based on the planned downstream reaction conditions.

References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Stuart, D. et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(31), 7819-7823. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20261-20269. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Gerokonstantis, D.-T. et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Holzer, W. et al. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. [Link]

  • Singh, V. et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1855-1883. [Link]

  • K. C. Nicolaou and co-workers. (n.d.). Protecting Groups. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is a key pharmacophore in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anxiolytic Rimonabant. Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, materials science, and coordination chemistry. This widespread utility has driven continuous innovation in synthetic methodologies.

This guide provides an in-depth, comparative analysis of the most significant methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our goal is to equip you, the practicing scientist, with the expert insights needed to select and optimize the ideal synthetic strategy for your specific target molecule.

The Classical Workhorse: Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for constructing the pyrazole core.[1][2]

Mechanism and Regioselectivity

The reaction proceeds via an acid-catalyzed cyclocondensation.[2][3] The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[2]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, two regioisomeric products are possible.[1][4] The outcome is dictated by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl (e.g., a ketone over an ester) is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[5] Precise control often requires careful tuning of reaction conditions or the use of pre-formed, single-isomer intermediates like enaminones.[6]

Caption: Generalized Knorr Pyrazole Synthesis Mechanism.

Advantages & Limitations
  • Advantages: The primary strengths of the Knorr synthesis are its operational simplicity and the wide availability of starting materials (1,3-dicarbonyls and hydrazines).[7]

  • Limitations: The main drawback is the potential for forming regioisomeric mixtures, which can complicate purification and lower the yield of the desired product.[4][8] Harsh reaction conditions, such as strong acids and high temperatures, may not be suitable for sensitive substrates.

Representative Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol describes a variation of the Knorr synthesis using a β-ketoester.[5]

  • Reagents: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent & Catalyst: Add 15 mL of ethanol and 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.

  • Work-up: After cooling to room temperature, the product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the pyrazolone product.

Cycloaddition Strategies: Precision in Ring Construction

[3+2] Cycloaddition reactions offer an alternative and often more regioselective approach to the pyrazole core. These methods involve the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).[7]

1,3-Dipolar Cycloaddition of Diazo Compounds

The reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkyne is a powerful method for forming the pyrazole ring.[9] The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne. Electron-poor diazo compounds react readily with electron-rich alkynes, and vice-versa.[9]

  • Causality: This method's high regioselectivity stems from the concerted or near-concerted nature of the cycloaddition, where bond formation occurs in a single, well-defined stereochemical event. This avoids the stepwise intermediates of the Knorr synthesis that can lead to isomeric mixtures.

Caption: [3+2] Cycloaddition for Pyrazole Synthesis.

Advantages & Limitations
  • Advantages: Excellent regiocontrol is the hallmark of this method.[10][11] The reactions can often be performed under mild, transition-metal-free conditions.[12]

  • Limitations: The primary limitation is the availability and stability of the required 1,3-dipoles, particularly diazo compounds, which can be hazardous on a large scale.[9]

Modern Innovations: Multicomponent and Microwave-Assisted Syntheses

Modern synthetic chemistry prioritizes efficiency, atom economy, and sustainability. Multicomponent reactions (MCRs) and microwave-assisted synthesis exemplify these principles in the context of pyrazole construction.

Multicomponent Reactions (MCRs)

MCRs combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants.[7][13] This strategy is highly efficient, reducing the number of synthetic steps, purification procedures, and waste generation.[14] For pyrazole synthesis, a common MCR involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[15]

  • Trustworthiness: The self-validating nature of MCRs lies in their convergent design. The successful formation of the complex pyrazole product inherently confirms that a cascade of specific, high-yield reactions has occurred in the correct sequence within the single reaction vessel.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions.[16] In pyrazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods.[17][18][19]

  • Expertise: The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity.[20] This can minimize the formation of side products that often result from prolonged exposure to high temperatures.[16]

Comparative Performance Data

The following table summarizes key performance indicators for the discussed synthetic methods, providing a basis for objective comparison.

MethodStarting MaterialsKey StrengthsKey WeaknessesTypical Yield RangeRegioselectivity
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesOperationally simple, readily available materials[1]Potential for regioisomeric mixtures, often requires heat/acid[8]59-98%[1]Variable to Poor
[3+2] Cycloaddition Diazo compounds, Alkynes/AlkenesExcellent regioselectivity, mild conditions[10][21]Stability and safety of diazo precursors[9]67-73%[10]Excellent
Multicomponent Rxn Aldehydes, 1,3-Dicarbonyls, HydrazinesHigh atom economy, operational simplicity, rapid diversity[7][14]Optimization can be complex, mechanism sometimes unclearGood to Excellent[15]Generally Good
Microwave-Assisted Various (applicable to other methods)Drastically reduced reaction times, improved yields[16][18]Requires specialized equipment, scalability can be a concernOften higher than conventional methods[19]Method-Dependent

Conclusion: Selecting the Right Tool for the Job

The synthesis of pyrazoles is a mature field with a rich arsenal of methodologies.

  • The Knorr synthesis remains a valuable and straightforward method, especially when regioselectivity is not a concern or can be easily controlled.

  • For targets requiring precise substitution patterns, [3+2] cycloaddition strategies offer unparalleled control, albeit with challenges related to precursor availability.

  • For rapid library synthesis and adherence to green chemistry principles, multicomponent reactions are increasingly the strategy of choice.

  • Finally, the integration of microwave technology can enhance the efficiency of nearly any of these core methods, making it a valuable tool for modern process development.

A thorough understanding of the mechanistic nuances, substrate scope, and practical limitations of each method is paramount. By weighing these factors, the discerning researcher can confidently navigate the synthetic landscape to efficiently and effectively construct the pyrazole-containing molecules that drive discovery in medicine and beyond.

References

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  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Gande, S., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts . The Journal of Organic Chemistry. [Link]

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  • Adimurthy, S., et al. (2017). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles . The Journal of Organic Chemistry. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to the Validation of Computational Predictions with Experimental Data for Pyrazoles

In the landscape of modern drug discovery and materials science, the integration of computational and experimental approaches is paramount for accelerating innovation. Pyrazoles, a class of five-membered heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the integration of computational and experimental approaches is paramount for accelerating innovation. Pyrazoles, a class of five-membered heterocyclic compounds, are a testament to this synergy.[1][2] Their diverse and significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, make them a focal point of intensive research.[1][2][3][4][5] Computational chemistry offers powerful tools to predict the properties and activities of novel pyrazole derivatives, thereby guiding synthetic efforts and reducing the costs associated with traditional trial-and-error methodologies.[6] However, these in silico predictions are only as valuable as their correlation with real-world experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational predictions for pyrazoles with robust experimental evidence.

The Computational Gauntlet: Predicting Pyrazole Properties

Before a pyrazole derivative is ever synthesized in a lab, its potential can be extensively explored in the digital realm. A variety of computational techniques are employed to predict structural, electronic, and biological properties.

Structural and Electronic Properties: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] For pyrazoles, DFT calculations are instrumental in predicting:

  • Optimized Geometries: Determining the most stable three-dimensional conformation of the molecule.

  • Spectroscopic Properties: Predicting NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.[7][8] These predictions are crucial for the subsequent structural elucidation of the synthesized compound.

  • Electronic Properties: Calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and electronic transitions.[9]

Predicting Biological Activity: QSAR and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity.[10][11] For pyrazoles, 2D and 3D-QSAR models are developed to predict activities such as enzyme inhibition or cytotoxicity based on a training set of compounds with known activities.[10][12][13] These models help in prioritizing which derivatives to synthesize.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a specific protein target.[14][15] It provides insights into the binding mode and affinity, helping to rationalize the compound's mechanism of action at a molecular level.[6][14][15]

The Experimental Crucible: Synthesizing and Validating Pyrazoles

The true test of any computational prediction lies in its experimental verification. This involves the synthesis of the target pyrazole, its thorough characterization, and the evaluation of its biological activity using established assays.

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core can be achieved through various methods, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][16][17] Other methods include 1,3-dipolar cycloaddition reactions.[1][16] The choice of synthetic route depends on the desired substitution pattern on the pyrazole ring.

Structural and Spectroscopic Characterization

Once synthesized, the structure of the pyrazole derivative must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[7][18][19] The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the molecular structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[7][20]

  • Single-Crystal X-ray Diffraction: When a suitable crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, offering a direct comparison with the computationally optimized geometry.[21]

Evaluation of Biological Activity

The predicted biological activity of the pyrazole derivatives is validated through in vitro and sometimes in vivo assays. The specific assays depend on the therapeutic target. For instance:

  • Anticancer Activity: Evaluated using cell viability assays (e.g., MTT assay) against a panel of human cancer cell lines.[22]

  • Antimicrobial Activity: Assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[5][14]

  • Antioxidant Activity: Measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay.[14][15]

  • Enzyme Inhibition Assays: Used to determine the inhibitory potency of the compounds against specific enzymes, such as cyclooxygenase (COX) for anti-inflammatory activity.[4]

Comparative Analysis: Bridging Theory and Experiment

The core of the validation process is the direct comparison of the computational predictions with the experimental data. This is often best presented in a tabular format for clarity.

Workflow for Integrated Computational and Experimental Validation

G cluster_comp Computational Prediction cluster_exp Experimental Validation comp_design In Silico Design of Pyrazole Derivatives dft DFT Calculations (Structure, Spectra) comp_design->dft qsar QSAR Modeling (Biological Activity) comp_design->qsar docking Molecular Docking (Binding Mode) comp_design->docking synthesis Synthesis comp_design->synthesis Prioritize Candidates characterization Spectroscopic Characterization (NMR, MS, IR, X-ray) dft->characterization Compare Predicted vs. Experimental Spectra bio_assay Biological Assays (Anticancer, Antimicrobial, etc.) qsar->bio_assay Compare Predicted vs. Experimental Activity docking->bio_assay Rationalize Activity synthesis->characterization synthesis->bio_assay G start Start step1 1. Dissolve 1,3-dicarbonyl compound and hydrazine in ethanol. start->step1 step2 2. Add a catalytic amount of acetic acid. step1->step2 step3 3. Reflux the mixture for 2-6 hours. Monitor reaction by TLC. step2->step3 step4 4. Cool the reaction mixture to room temperature. step3->step4 step5 5. Isolate the crude product by filtration or evaporation. step4->step5 step6 6. Purify the product by recrystallization or column chromatography. step5->step6 end End step6->end

Caption: Typical pyrazole synthesis workflow.

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the 1,3-dicarbonyl compound in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add a slight excess (1.1 equivalents) of the hydrazine derivative to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the condensation reaction.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The validation of computational predictions with experimental data is a critical, iterative process in the development of novel pyrazole-based compounds. This integrated approach not only confirms the accuracy of the in silico models but also provides a deeper understanding of the structure-activity relationships that govern the properties of these versatile molecules. By leveraging the predictive power of computational chemistry and the empirical certainty of experimental validation, researchers can navigate the vast chemical space of pyrazole derivatives more efficiently, accelerating the discovery of new therapeutic agents and advanced materials.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7294. [Link]

  • de Oliveira, R. S., de Fátima, Â., & de Paula, R. C. M. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-17. [Link]

  • El-Sayed, M. A. A., El-Sattar, N. E. A., & El-Faham, A. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7794. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2026, from [Link]

  • Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 133–143. [Link]

  • Al-Majidi, S. M., Al-Ghorbani, M., & Al-Ostoot, F. H. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

  • Asati, V., & Srivastava, S. K. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18836–18845. [Link]

  • Smith, G., Kennard, C. H. L., & White, A. H. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Asati, V., & Srivastava, S. K. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18836–18845. [Link]

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  • 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

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Validation

The Ascendant Pyrazole: A Comparative Benchmark Analysis Against Celecoxib for Next-Generation Anti-Inflammatory Agents

A Technical Guide for Drug Development Professionals In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the pyrazole scaffold has emerged as a privileged structure, demonstrating signif...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the pyrazole scaffold has emerged as a privileged structure, demonstrating significant promise in the selective inhibition of cyclooxygenase-2 (COX-2). This guide provides a comprehensive comparative analysis of newly developed pyrazole derivatives against the well-established COX-2 inhibitor, celecoxib. As senior application scientists, our objective is to dissect the nuances of experimental design, present head-to-head performance data, and offer a transparent evaluation of the therapeutic potential of these novel chemical entities.

The Enduring Benchmark: Understanding Celecoxib's Profile

Celecoxib, a diaryl-substituted pyrazole, set a new paradigm in anti-inflammatory therapy by selectively targeting COX-2.[1][2] This selectivity was a deliberate design strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which indiscriminately inhibit both the constitutive COX-1 and the inducible COX-2 isoforms.[1] The therapeutic efficacy of celecoxib in managing pain and inflammation is well-documented.[3] However, the cardiovascular risks associated with long-term use of selective COX-2 inhibitors have necessitated the development of new agents with improved safety profiles.[4][5]

The Rationale for New Pyrazole Derivatives

The pyrazole core is a versatile scaffold amenable to chemical modifications that can fine-tune its pharmacological properties.[2][6] The primary goals for developing new pyrazole derivatives are to:

  • Enhance COX-2 Selectivity: To further minimize the risk of gastrointestinal complications.

  • Improve the Safety Profile: Particularly concerning cardiovascular adverse effects.

  • Potentiate Anti-Inflammatory and Analgesic Efficacy: To achieve superior therapeutic outcomes at lower doses.

This guide will focus on a selection of promising, recently synthesized pyrazole derivatives that have been directly benchmarked against celecoxib.

In Vitro Performance: A Head-to-Head Inhibition Analysis

The cornerstone of evaluating new anti-inflammatory agents is the in vitro assessment of their inhibitory activity against COX-1 and COX-2 enzymes. This allows for the determination of both potency (IC50) and selectivity (Selectivity Index, SI = IC50 COX-1 / IC50 COX-2).

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies, prioritizing high sensitivity and reproducibility.[7][8][9]

Principle: The assay measures the peroxidase activity of COX enzymes. The COX probe generates a fluorescent product proportional to the amount of Prostaglandin G2 produced, the intermediate in the conversion of arachidonic acid.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the manufacturer's instructions.

    • Reconstitute the human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep on ice.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test pyrazole derivatives and celecoxib (as a positive control) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • In a 96-well opaque plate, add the assay buffer to all wells.

    • Add the test compounds and celecoxib at various concentrations to their respective wells.

    • Include a vehicle control (solvent only) and a no-enzyme control.

  • Enzyme and Substrate Addition:

    • Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (Excitation/Emission ≈ 535/587 nm).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 values using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) for each compound.

Causality Behind Experimental Choices:

  • Fluorometric Detection: Chosen over colorimetric assays for its superior sensitivity, which is crucial for detecting subtle differences in inhibitory potency, especially with highly active compounds.[10][11][12]

  • Human Recombinant Enzymes: Utilized to ensure the data is directly relevant to human physiology, as inter-species variations in enzyme structure can affect inhibitor binding.

  • Kinetic Measurement: Provides a more accurate representation of enzyme inhibition compared to endpoint assays, as it captures the initial rate of the reaction.

Comparative In Vitro Data: New Pyrazole Derivatives vs. Celecoxib
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 8.320.046180.87[13]
Compound 5u 130.121.7972.73[14]
Compound 5s 165.012.5165.75[14]
Compound 16a >1000.74>134.6[1]
Compound 18f >1002.37>42.13[1]

Note: Data is compiled from different studies and experimental conditions may vary slightly.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

To translate in vitro findings into a physiological context, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammatory model for screening potential NSAIDs.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this edema.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (celecoxib), and test groups (new pyrazole derivatives at various doses).

  • Compound Administration:

    • Administer the test compounds and celecoxib orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Causality Behind Experimental Choices:

  • Biphasic Inflammatory Response: The carrageenan model exhibits a biphasic response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) is primarily driven by prostaglandins, making it particularly sensitive to COX inhibitors.

  • Reproducibility: This model is well-characterized and provides highly reproducible results, making it ideal for comparative studies.

  • Translatability: The model mimics key aspects of acute inflammation in humans, providing a good initial indication of a compound's potential anti-inflammatory efficacy.

Comparative In Vivo Data: New Pyrazole Derivatives vs. Celecoxib
CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Celecoxib 10~50-60%[3][16]
Compound 5u 1080.63%[14]
Compound 5s 1078.09%[14]
Compound AD 532 10Showed promising results[3]

Note: The exact percentage of inhibition can vary between studies due to minor differences in protocol and animal strains.

Safety Profile: A Critical Differentiator

A superior safety profile, particularly concerning gastrointestinal and cardiovascular systems, is a key objective in the development of new COX-2 inhibitors.

Experimental Protocol: Ulcerogenic Activity Assessment

Principle: This assay evaluates the potential of a compound to induce gastric ulcers in rats after repeated administration at a therapeutic dose.

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer the test compounds and celecoxib orally to rats daily for a specified period (e.g., 7 days) at doses equivalent to their anti-inflammatory effective dose. A control group receives the vehicle.

  • Gastric Mucosa Examination:

    • On the final day, euthanize the animals and carefully excise the stomachs.

    • Open the stomachs along the greater curvature and rinse with saline.

    • Examine the gastric mucosa for any signs of ulcers, erosions, or hemorrhages using a magnifying lens.

  • Ulcer Index Calculation:

    • Score the severity of the lesions based on a predefined scale (e.g., 0 = no ulcers, 1 = small ulcers, etc.).

    • Calculate the ulcer index for each group.

Comparative Safety Data
CompoundUlcer IndexCardiovascular SafetyReference
Celecoxib ModerateIncreased risk with long-term use[1][4][5]
Compound AD 532 No ulcerogenic effectPotentially lower cardiovascular toxicity[3]
New Celecoxib Derivatives More favorable than celecoxibNot explicitly stated[17]

Visualizing the Science: Pathways and Workflows

COX-2 Signaling Pathway and Inhibition

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 NewPyrazole New Pyrazole Derivatives NewPyrazole->COX2

Caption: Inhibition of the COX-2 pathway by celecoxib and new pyrazole derivatives.

Experimental Workflow for Benchmarking

Experimental_Workflow Start Start: New Pyrazole Derivative Synthesis InVitro In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->InVitro InVivo In Vivo Efficacy: Carrageenan Paw Edema InVitro->InVivo Safety Safety Assessment: Ulcerogenic Activity InVivo->Safety Data Data Analysis & Comparison with Celecoxib Safety->Data Conclusion Conclusion: Identify Lead Candidates Data->Conclusion

Caption: A streamlined workflow for the comparative evaluation of new pyrazole derivatives.

Conclusion and Future Directions

The data presented in this guide demonstrate that novel pyrazole derivatives have the potential to surpass celecoxib in both efficacy and safety. Several of the highlighted compounds exhibit superior in vivo anti-inflammatory activity and a more favorable gastrointestinal safety profile. The enhanced COX-2 selectivity observed in some derivatives is a promising indicator for reduced side effects.

However, further in-depth investigations are warranted. Long-term toxicity studies, comprehensive cardiovascular safety assessments, and pharmacokinetic profiling are essential next steps in the preclinical development of these promising candidates. The continued exploration of the pyrazole scaffold holds significant potential for the discovery of a new generation of anti-inflammatory drugs that offer improved therapeutic outcomes with an enhanced safety margin.

References

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

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Comparative

The Pyrazole Scaffold: Bridging the Gap Between Benchtop Potency and Clinical Promise

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Therapeutics For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captiva...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Therapeutics

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists. Its unique physicochemical properties make it a versatile scaffold in drug design, capable of serving as a bioisostere for other aromatic rings to enhance potency and improve properties like solubility and metabolic stability.[1] This has led to a plethora of FDA-approved drugs containing the pyrazole core, treating a wide range of conditions from inflammation (Celecoxib) to cancer (Ruxolitinib).[2][3] However, the journey from a promising hit in a multi-well plate to a life-saving therapeutic is fraught with challenges. A recurring theme in drug development is the often-stark disparity between a compound's performance in a controlled in vitro environment and its efficacy within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based therapeutic agents, offering insights into experimental design, data interpretation, and the critical factors that govern the successful translation of preclinical findings.

The Allure of the Pyrazole Ring: A Foundation of Diverse Biological Activity

The pyrazole moiety is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[2] This structural versatility has enabled the development of pyrazole-containing compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4]

The In Vitro Arena: Quantifying Potency in a Controlled Environment

Initial evaluation of novel pyrazole-based compounds invariably begins with in vitro assays. These experiments are designed to assess a compound's direct effect on a specific biological target, be it an enzyme, a receptor, or a whole cell.

Key In Vitro Assays for Pyrazole-Based Agents
  • Enzyme Inhibition Assays: For pyrazole-based enzyme inhibitors, such as those targeting kinases or cyclooxygenases, these assays directly measure the compound's ability to block enzyme activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

  • Cell Viability and Cytotoxicity Assays: When evaluating anticancer agents, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or DNS (Differential Nuclear Staining) assays are fundamental.[4] They measure the concentration of a compound required to reduce the viability of a cancer cell population by 50% (IC50 or CC50).[4]

  • Mechanism of Action Studies: Techniques like flow cytometry can elucidate how a compound induces cell death (e.g., apoptosis, necrosis) or affects the cell cycle.[5] For instance, some pyrazole derivatives have been shown to arrest the cell cycle in the G2/M phase.[5]

The primary advantage of in vitro testing is its high-throughput nature and the ability to establish a direct structure-activity relationship (SAR). By systematically modifying the pyrazole scaffold and observing the impact on IC50 values, medicinal chemists can rationally design more potent compounds.

Representative In Vitro Efficacy of Pyrazole-Based Anticancer Agents
Compound ClassTarget/MechanismCancer Cell LineIn Vitro Efficacy (IC50)Reference
Pyrazole-fused 23-hydroxybetulinic acid derivativesAntiproliferativeB16 (Melanoma)5.58 µM[6]
Pyrazole-fused 23-hydroxybetulinic acid derivativesAntiproliferativeSF763 (Glioblastoma)6.13 µM[6]
Indolo–pyrazoles with thiazolidinoneTubulin Polymerization InhibitionSK-MEL-28 (Melanoma)3.46 µM[5]
Pyrazolone-pyrazole derivativesVEGFR-2 InhibitionMCF7 (Breast Cancer)16.50 µM[1]
Pyrazole-containing diarylureasBRAF InhibitionVariousPotent antiproliferative activity[1]
Pyrazole PTA-1Tubulin Polymerization InhibitionMDA-MB-231 (Triple-Negative Breast Cancer)Low micromolar range[4]

The In Vivo Gauntlet: Navigating the Complexities of a Living System

While potent in vitro activity is a prerequisite, it is by no means a guarantee of in vivo success. The transition to animal models introduces a host of physiological variables that can dramatically influence a drug's efficacy.

Key In Vivo Models for Evaluating Pyrazole-Based Agents
  • Xenograft Models: For anticancer agents, human tumor cells are implanted into immunocompromised mice. The effect of the pyrazole-based compound on tumor growth, size, and metastasis is then monitored.[7]

  • Carrageenan-Induced Paw Edema Model: This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds like pyrazole-based COX-2 inhibitors.[8]

  • Infection Models: To assess antimicrobial or antiviral pyrazole derivatives, animal models are infected with the relevant pathogen, and the ability of the compound to clear the infection is evaluated.

The Bridge from In Vitro to In Vivo: A Case Study of a Pyrazole-Based Tubulin Inhibitor

A compelling example of successful translation is seen in a novel 3-amino-5-phenylpyrazole derivative identified as a potent tubulin polymerization inhibitor.[9]

  • In Vitro Efficacy: This compound demonstrated an IC50 of 1.87 µM for tubulin polymerization inhibition and a potent antiproliferative IC50 of 38.37 nM against the MCF-7 breast cancer cell line.[9] Mechanistic studies confirmed that it arrested the cell cycle at the G2/M phase and induced apoptosis.[9]

  • In Vivo Efficacy: In a mouse xenograft model using MCF-7 cells, this compound achieved an average tumor growth inhibition of 68.95% when administered at 20 mg/kg for 21 days.[9]

This successful translation highlights the importance of not only potent target engagement (in vitro) but also favorable pharmacokinetic properties that allow the compound to reach the tumor site in sufficient concentrations to exert its effect (in vivo).

The In Vitro-In Vivo Disconnect: Why Promising Compounds Falter

The chasm between in vitro potency and in vivo failure is often attributed to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity profile.

The ADME-Tox Hurdle
  • Absorption and Bioavailability: A compound may be highly potent in a petri dish, but if it is poorly absorbed from the gastrointestinal tract or rapidly metabolized by the liver, it will never reach its target in therapeutic concentrations. The physicochemical properties of the pyrazole ring and its substituents play a crucial role in determining these parameters.[10]

  • Distribution: The compound must not only be absorbed but also distribute to the site of action. For example, an anticancer agent needs to effectively penetrate solid tumors.

  • Metabolism: The pyrazole ring itself is relatively stable to metabolic degradation, but its substituents can be sites of metabolic attack.[2] Understanding a compound's metabolic fate is critical, as metabolites can be inactive, less active, or even toxic.

  • Toxicity: A compound may be selectively toxic to cancer cells in vitro, but exhibit off-target toxicities in an animal model, leading to an unacceptable therapeutic window.

Case in Point: The Challenge of Solubility

Poor aqueous solubility is a common stumbling block for many promising drug candidates, including some pyrazole derivatives. A compound with low solubility will have poor absorption and bioavailability, limiting its in vivo efficacy regardless of its in vitro potency. This has been a noted issue for some pyrazole-based compounds in clinical development.[5]

Experimental Protocols: Ensuring Rigor and Reproducibility

To generate reliable and translatable data, it is imperative to employ well-validated and meticulously executed experimental protocols.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-based compound for a specified duration (e.g., 72 hours).[11]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

In Vivo Anticancer Efficacy: The Xenograft Tumor Model

This model is a cornerstone for the preclinical evaluation of anticancer drugs.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1.5 x 10^6 TFK-1 cells) into the flank of immunocompromised mice (e.g., NSG mice).[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

  • Treatment Initiation: Randomize the mice into treatment and control groups. Administer the pyrazole-based compound via an appropriate route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Monitoring: Measure the tumor volume regularly using calipers. The tumor volume can be calculated using the formula: Volume = 0.5 x length x width².[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path to Efficacy: Signaling Pathways and Experimental Workflows

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme Assay Enzyme Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) Enzyme Assay->Cell Viability Assay (MTT) Potency (IC50) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (MTT)->Mechanism of Action Studies Cytotoxicity (IC50) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Mechanism of Action Studies->Pharmacokinetics (ADME) Lead Candidate Selection Toxicity Studies Toxicity Studies Pharmacokinetics (ADME)->Toxicity Studies Safety Profile Efficacy Models (Xenograft) Efficacy Models (Xenograft) Toxicity Studies->Efficacy Models (Xenograft) Therapeutic Window Clinical Trials Clinical Trials Efficacy Models (Xenograft)->Clinical Trials Clinical Candidate

G Growth Factors Growth Factors Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) Growth Factors->Receptor Tyrosine Kinase (e.g., VEGFR) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (e.g., VEGFR)->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., VEGFR)->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis Receptor Tyrosine Kinase (e.g., VEGFR)->Angiogenesis Pyrazole-Based Inhibitor Pyrazole-Based Inhibitor Pyrazole-Based Inhibitor->Receptor Tyrosine Kinase (e.g., VEGFR) Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival

Conclusion: A Holistic Approach to Pyrazole-Based Drug Discovery

The pyrazole scaffold will undoubtedly continue to be a cornerstone of modern medicinal chemistry. The successful development of novel pyrazole-based therapeutics hinges on a comprehensive and integrated approach that acknowledges the strengths and limitations of both in vitro and in vivo evaluation methods. While in vitro assays provide essential information on potency and mechanism of action, they represent a simplified snapshot of a drug's potential. The true test lies in the complex biological landscape of a living organism. By carefully considering ADME-Tox properties early in the drug discovery process and employing robust and well-validated in vivo models, researchers can more effectively bridge the gap between promising in vitro data and clinically meaningful in vivo efficacy, ultimately translating the remarkable potential of the pyrazole nucleus into novel therapies for patients in need.

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  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2025, November 26). In ResearchGate. Retrieved January 23, 2026, from [Link]

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Validation

The Pyrazole Scaffold: A Comparative Guide to Evaluating Drug-Likeness Using ADME Analysis

Introduction: The Ascendance of Pyrazoles in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity.[1] A significant number of approved drugs, from the anti-inflammatory celecoxib to targeted cancer therapies like ibrutinib and ruxolitinib, feature a pyrazole core.[2][3] This success is not merely coincidental; the pyrazole ring often imparts favorable physicochemical properties that can lead to improved pharmacokinetic profiles.[3] However, the journey from a novel pyrazole compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comprehensive framework for evaluating the drug-likeness of novel pyrazole compounds through a combination of in silico and in vitro ADME analyses. We will delve into the rationale behind key experimental choices, present comparative data for a series of hypothetical pyrazole analogs, and provide detailed, field-tested protocols for essential assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to de-risk their pyrazole-based drug discovery programs by identifying and mitigating potential ADME liabilities early in the pipeline.[4][5]

The Critical Role of Early ADME Profiling

Historically, poor pharmacokinetic and ADME properties have been a leading cause of late-stage drug attrition.[6] Early and thorough ADME testing is therefore not just a recommendation but a critical component of a successful drug discovery campaign.[5] By integrating ADME assessment from the lead discovery phase, we can guide chemical structure optimization, facilitate the selection of drug-like candidates, and predict in vivo pharmacokinetic behavior, thereby reducing the reliance on costly and time-consuming animal studies.[5][7]

A Comparative Analysis of Novel Pyrazole Analogs

To illustrate the practical application of ADME analysis, let's consider a hypothetical series of pyrazole-based kinase inhibitors (PZ-1 to PZ-4) designed to improve upon a lead compound with known ADME liabilities. We will compare their performance against a well-characterized pyrazole-containing drug, celecoxib.

CompoundMolecular Weight ( g/mol )clogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)In Silico Prediction
Lead Compound 489.54.826110.2Moderate oral absorption, potential for high plasma protein binding.
PZ-1 452.43.51595.8Improved oral absorption, reduced plasma protein binding.
PZ-2 468.54.126105.3Similar to lead, but with potentially improved solubility.
PZ-3 495.63.217115.1Good oral absorption, potential for efflux transporter interaction.
PZ-4 438.32.91590.5Excellent oral absorption and solubility predicted.
Celecoxib (Reference) 381.373.61580.7High oral absorption, known extensive metabolism.

This table presents hypothetical in silico data for illustrative purposes.

In Silico ADME Prediction: The First Line of Assessment

Before embarking on resource-intensive in vitro studies, in silico ADME modeling provides a rapid and cost-effective initial screen of drug-likeness.[8] These computational tools predict a compound's physicochemical properties and its likely ADME profile based on its chemical structure.

Lipinski's Rule of Five: A Guiding Principle

A foundational concept in drug-likeness is Lipinski's Rule of Five. This rule of thumb suggests that orally active drugs generally possess:

  • A molecular weight of less than 500 Daltons.

  • A calculated octanol-water partition coefficient (clogP) of less than 5.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

While not an absolute determinant of druggability, violations of these rules can indicate potential issues with absorption or permeability.

Beyond Lipinski: Other Important Descriptors

Modern in silico tools also evaluate other crucial parameters such as the Topological Polar Surface Area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

Experimental ADME Profiling: Generating Actionable Data

While in silico predictions are invaluable for initial screening, experimental data is essential for making informed decisions in a drug discovery program. Here, we present a tiered approach to the in vitro ADME assessment of our hypothetical pyrazole analogs.

Workflow for In Vitro ADME Assessment

ADME_Workflow Start Novel Pyrazole Analogs In_Silico In Silico ADME (Lipinski's Rules, TPSA) Start->In_Silico Solubility Kinetic Solubility Assay In_Silico->Solubility Permeability PAMPA / Caco-2 Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Toxicity Cytotoxicity Assay Metabolism->Toxicity Decision Candidate Selection Toxicity->Decision

Caption: A tiered workflow for the in vitro ADME assessment of novel compounds.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a common hurdle in drug development, often leading to low and variable oral bioavailability.[7]

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer or by UV-Vis spectroscopy. The highest concentration that remains clear is determined as the kinetic solubility.

Permeability: Crossing Biological Barriers

A drug's ability to permeate the intestinal epithelium is a key determinant of its oral absorption. We will employ two complementary assays to assess this: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more biologically relevant model that includes active transport.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: Prepare a donor plate containing the test compounds dissolved in buffer at a specific pH (e.g., 5.0 to mimic the upper intestine) and an acceptor plate with buffer at pH 7.4.

  • Incubation: Place the filter plate on top of the acceptor plate and add the donor solution to the filter wells. Incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the opposite chamber.

  • Analysis: Quantify the concentration of the compound in the samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability: Resisting First-Pass Metabolism

Rapid metabolism by liver enzymes, particularly cytochrome P450s (CYPs), can significantly reduce a drug's bioavailability and duration of action. The microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species) and the test compound in a suitable buffer.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction. A control reaction without NADPH should also be run.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative In Vitro ADME Data for Pyrazole Analogs
CompoundKinetic Solubility (µM)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioMicrosomal Stability (t½, min)
Lead Compound 52.11.53.515
PZ-1 258.56.21.245
PZ-2 154.33.12.825
PZ-3 309.27.51.1>60
PZ-4 5512.19.81.0>60
Celecoxib (Reference) 1015.212.51.135

This table presents hypothetical in vitro data for illustrative purposes.

Interpretation of Comparative Data
  • PZ-1 shows improved solubility, permeability, and metabolic stability compared to the lead compound, with a reduced efflux ratio, suggesting it is less of a substrate for efflux transporters.

  • PZ-2 demonstrates some improvement in solubility but still exhibits a significant efflux ratio and moderate metabolic stability.

  • PZ-3 and PZ-4 display excellent solubility, high permeability, and very good metabolic stability, making them promising candidates for further development. PZ-4, with its slightly lower molecular weight and higher permeability, may have a slight edge.

  • The reference compound, celecoxib , exhibits high permeability and moderate metabolic stability, consistent with its known pharmacokinetic profile.

Cytotoxicity Assessment: An Early Look at Safety

Early assessment of a compound's potential for cytotoxicity is crucial to avoid investing in molecules with a high risk of causing adverse effects.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial activity.

  • IC50 Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Conclusion: A Data-Driven Approach to Drug-Likeness

The evaluation of ADME properties is an indispensable component of modern drug discovery.[4] For novel pyrazole compounds, a systematic and data-driven approach that combines in silico prediction with a tiered in vitro experimental strategy is essential for identifying candidates with a high probability of success in the clinic. By understanding the underlying principles of ADME and applying the robust protocols outlined in this guide, researchers can make more informed decisions, optimize their lead compounds more efficiently, and ultimately increase the likelihood of bringing new and effective pyrazole-based medicines to patients.

References

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Comparative

A Comparative Guide to Catalysts for Pyrazole Synthesis: From Traditional Methods to Green Innovations

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs like Celecoxib and its versatile applications in agroc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs like Celecoxib and its versatile applications in agrochemicals and material science underscore the critical need for efficient and sustainable synthetic methodologies. The choice of catalyst in pyrazole synthesis is not merely a matter of reaction efficiency; it dictates the economic viability, environmental footprint, and ultimately, the accessibility of these vital compounds. This guide provides an in-depth comparative analysis of various catalytic systems for pyrazole synthesis, offering experimental insights and data to inform your selection process.

The Landscape of Catalytic Pyrazole Synthesis: A Strategic Overview

The synthesis of pyrazoles traditionally relies on the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2] While robust, this method often requires harsh conditions and can lead to mixtures of regioisomers with unsymmetrical dicarbonyls. Modern catalysis has revolutionized this field, offering milder conditions, improved selectivity, and the use of more diverse substrates.

The choice of a catalyst hinges on a balance of factors:

  • Activity: The speed and efficiency of the reaction at a given temperature and catalyst loading.

  • Selectivity: The ability to favor the formation of a specific regioisomer or stereoisomer.

  • Substrate Scope: The range of starting materials that can be effectively converted.

  • Cost and Availability: The economic feasibility of the catalyst for the intended scale of production.

  • Sustainability ("Greenness"): The environmental impact, including the use of benign solvents, catalyst recyclability, and atom economy.

This guide will navigate the diverse catalytic landscape, broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in a solvent.[3] This ensures excellent contact between the catalyst and substrates, often leading to high activity and selectivity under mild conditions.[4]

Transition Metal Catalysis: The Workhorses of Synthesis

Transition metals like copper, palladium, and silver are highly effective for various pyrazole synthetic routes.[5]

  • Copper Catalysts: Copper salts, such as Cu(OTf)₂, are versatile catalysts for the synthesis of substituted pyrazoles.[5] For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the choice of ligand can dramatically influence the yield, with neocuproine providing a near-quantitative yield.[5] Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones presents another efficient route.[6]

  • Palladium Catalysts: Palladium catalysts, particularly in the form of nanoparticles (PdNPs), have been employed in green synthetic protocols.[5] A notable example is the in situ generation of PdNPs in an environmentally friendly PEG-400/H₂O medium for the regioselective synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles.[5] Palladium also plays a crucial role in coupling reactions to form N-arylpyrazoles.[6]

  • Silver Catalysts: Silver triflate (AgOTf) has proven to be a highly efficient catalyst for the rapid and regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, achieving excellent yields at room temperature with low catalyst loading.[5]

Emerging Homogeneous Systems
  • Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for pyrazole synthesis under exceptionally mild conditions.[6] This method allows for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors using air as the terminal oxidant.[6]

  • Iodine-Catalyzed Reactions: Iodine can act as a catalyst in cascade reactions to produce 1,4-disubstituted pyrazoles.[6] In some instances, iodine plays a dual role as a Lewis acid and an oxidant.[7]

Causality in Homogeneous Catalysis: The high activity of homogeneous catalysts stems from the well-defined and accessible active sites of the metal centers. The ligands coordinated to the metal can be fine-tuned to modulate steric and electronic properties, thereby controlling selectivity.

Heterogeneous Catalysis: The Path to Sustainability and Reusability

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[3] Their primary advantage lies in their ease of separation from the reaction mixture, enabling catalyst recycling and reducing product contamination.[4]

Nanocatalysts: Bridging the Gap

Nanocatalysts represent a significant advancement, combining the high surface area of heterogeneous catalysts with the high activity often associated with homogeneous systems.[8]

  • Metal Oxide Nanoparticles:

    • ZnO Nanoparticles: Zinc oxide nanoparticles have been utilized as an efficient, reusable, and eco-friendly catalyst for the four-component, one-pot synthesis of pyranopyrazole derivatives in water.[9] They have also been used in microwave-assisted, solvent-free conditions.[10]

    • CuO Nanoparticles: Copper(II) oxide nanoparticles serve as a green and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating high catalytic activity and recyclability for at least seven cycles without significant loss of activity.[11]

    • Core-Shell Nanoparticles: Advanced materials like lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been developed for the solvent-free synthesis of pyrazole derivatives, offering high yields and operational simplicity.[12]

  • Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles such as CoFe₂O₄@SiO₂-HClO₄ have been developed.[9] These catalysts can be easily separated from the reaction mixture using an external magnet, making them highly practical for large-scale synthesis.[9] Strontium ferrite (SrFe₁₂O₁₉) magnetic nanoparticles have also been used for the synthesis of coumarin-functionalized pyrazoles under solvent-free conditions.[7]

"Green" Catalysts: An Eco-Conscious Approach

The principles of green chemistry have spurred the development of more environmentally benign catalysts.

  • Ammonium Chloride: In the classic Knorr pyrazole synthesis, the inexpensive and non-toxic ammonium chloride can be used as a green catalyst in a renewable solvent like ethanol.[13]

  • Imidazole: Imidazole has been employed as a catalyst in aqueous media for a green and facile synthesis of pyrazole compounds.[14]

Trustworthiness in Heterogeneous Systems: The self-validating nature of a well-designed heterogeneous catalytic protocol lies in its consistent performance over multiple cycles. The ability to recover and reuse the catalyst without a significant drop in yield or selectivity is a key indicator of its stability and practicality.

Comparative Performance Data

The following table summarizes the performance of selected catalysts for pyrazole synthesis, highlighting the trade-offs between different systems.

Catalyst SystemSubstratesConditionsReaction TimeYield (%)Key AdvantagesDisadvantagesReference
Homogeneous Catalysts
Cu(OTf)₂ / NeocuproineTrifluoromethylated ynones, HydrazinesToluene, 60 °CNot specified>99High yield, mild conditionsCatalyst recovery can be difficult[5]
in situ PdNPs1,3-Diketones, HydrazinesPEG-400/H₂ONot specifiedHighGreen solvent systemPotential for metal leaching[5]
AgOTfTrifluoromethylated ynones, HydrazinesRoom Temperature1 hup to 99Very fast, high yield, low catalyst loadingCost of silver[5]
Visible Light PhotoredoxHydrazine, Michael acceptorsAir, mild conditionsNot specifiedVery goodExtremely mild conditions, uses air as oxidantRequires a light source[6]
Heterogeneous Catalysts
ZnO NanoparticlesCinnamaldehydes, Hydrazine HydrateMicrowave, solvent-freeShortHighGreen conditions, rapidPotential for nanoparticle aggregation[10]
CuO NanoparticlesAldehydes, Malononitrile, Hydrazine, etc.WaterShortHighReusable (7+ cycles), green solventCatalyst preparation required[11]
CoFe₂O₄@SiO₂-HClO₄Aldehydes, Malononitrile, PyrazoloneMicrowave, solvent-freeShortHighMagnetically recoverable, reusable (4+ cycles)Multi-step catalyst synthesis[9]
Ammonium ChlorideAcetylacetone, HydrazineEthanolNot specifiedGoodInexpensive, non-toxic, simpleMay require harsher conditions than metal catalysts[13]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies, detailed protocols for two distinct catalytic systems are presented below.

Protocol 1: Homogeneous Copper-Catalyzed Synthesis of 5-aryl-3-trifluoromethyl pyrazoles[5]

This protocol exemplifies a high-yield synthesis using a homogeneous transition metal catalyst.

  • Reaction Setup: To a dry reaction tube, add the trifluoromethylated ynone (1.0 mmol), arylhydrazine (1.2 mmol), Cu(OTf)₂ (0.05 mmol, 5 mol%), and neocuproine (0.05 mmol, 5 mol%).

  • Solvent and Base: Add toluene (2 mL) and K₂CO₃ (2.0 mmol).

  • Reaction: Stir the mixture at 60 °C until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyrazole.

Protocol 2: Heterogeneous CuO Nanoparticle-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[11]

This protocol highlights a green, multicomponent reaction using a reusable nanocatalyst.

  • Catalyst Preparation: Prepare CuO nanoparticles via a suitable method (e.g., precipitation followed by calcination).

  • Reaction Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and CuO nanoparticles (specified catalytic amount) in water (5 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) for the required time.

  • Product Isolation: After completion of the reaction (monitored by TLC), cool the mixture and separate the solid product by filtration.

  • Catalyst Recovery: The aqueous filtrate containing the CuO nanoparticles can be used for subsequent reactions after separating any remaining solid product. Alternatively, the catalyst can be recovered from the reaction mixture by centrifugation, washed with water and an organic solvent, and dried before reuse.

Mechanistic Insights: Understanding Catalyst Function

The efficacy of these diverse catalysts is rooted in their distinct mechanisms of action.

Knorr Pyrazole Synthesis (Acid-Catalyzed)

The traditional acid-catalyzed Knorr synthesis proceeds through a series of condensation and cyclization steps.

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Enol Enol 1,3-Dicarbonyl->Enol Acid Catalysis Intermediate_1 Intermediate_1 Enol->Intermediate_1 + Hydrazine Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Transition Metal-Catalyzed [3+2] Cycloaddition

Many metal-catalyzed pyrazole syntheses, particularly those involving alkynes, proceed via a [3+2] cycloaddition mechanism. The metal catalyst activates the alkyne, facilitating its reaction with a 1,3-dipole, such as a diazo compound or a nitrile imine.

G cluster_1 Metal-Catalyzed [3+2] Cycloaddition Metal_Catalyst Metal_Catalyst Activated_Alkyne Activated_Alkyne Metal_Catalyst->Activated_Alkyne Alkyne Alkyne Alkyne->Activated_Alkyne Coordination Metallacycle Metallacycle Activated_Alkyne->Metallacycle + 1,3-Dipole Pyrazole Pyrazole Metallacycle->Pyrazole Reductive Elimination Pyrazole->Metal_Catalyst Catalyst Regeneration

Caption: Simplified workflow for a metal-catalyzed [3+2] cycloaddition.

Nanocatalyst-Mediated Multicomponent Reactions

In multicomponent reactions catalyzed by nanoparticles, the high surface area of the nanocatalyst provides numerous active sites for the reactants to adsorb and react in a concerted or sequential manner. The Lewis acidic or basic nature of the nanoparticle surface can activate the substrates, facilitating the cascade of reactions leading to the final pyrazole product.

G cluster_2 Nanocatalyst-Mediated MCR Nanocatalyst_Surface Nanocatalyst_Surface Adsorbed_Complex Adsorbed_Complex Nanocatalyst_Surface->Adsorbed_Complex Reactant_A Reactant_A Reactant_A->Adsorbed_Complex Product_Pyrazole Product_Pyrazole Adsorbed_Complex->Product_Pyrazole Surface Reaction Cascade Reactant_B Reactant_B Reactant_B->Adsorbed_Complex Reactant_C Reactant_C Reactant_C->Adsorbed_Complex Product_Pyrazole->Nanocatalyst_Surface Desorption & Catalyst Regeneration

Caption: Conceptual workflow for a nanocatalyst-mediated multicomponent reaction.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly, driven by the development of novel catalytic systems. While homogeneous catalysts offer high activity and precision, the future increasingly points towards sustainable solutions offered by heterogeneous and, in particular, nanocatalysts. The ease of recovery, reusability, and operation in green solvents make these systems highly attractive for both academic research and industrial applications.

The ongoing research into novel catalytic materials, including core-shell nanoparticles, magnetic catalysts, and photocatalysts, promises to further enhance the efficiency and sustainability of pyrazole synthesis. As our understanding of reaction mechanisms deepens, so too will our ability to design catalysts that are not only highly effective but also economically viable and environmentally benign. The selection of the optimal catalyst will always be a multifactorial decision, and this guide provides the foundational knowledge and comparative data to make that choice an informed one.

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